Rifametane
Descripción
structure given in first source
Propiedades
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-[(E)-1-(diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H60N4O12/c1-13-48(14-2)27(9)47-45-20-29-34-39(54)32-31(38(29)53)33-41(26(8)37(32)52)60-44(11,42(33)55)58-19-18-30(57-12)23(5)40(59-28(10)49)25(7)36(51)24(6)35(50)21(3)16-15-17-22(4)43(56)46-34/h15-21,23-25,30,35-36,40,50-54H,13-14H2,1-12H3,(H,46,56)/b16-15+,19-18+,22-17-,45-20+,47-27+/t21-,23+,24+,25+,30-,35-,36+,40+,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNLXDYNHVIMAT-WDJJWENTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NN=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=N/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N2)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H60N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94168-98-6 | |
| Record name | Rifametane [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094168986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIFAMETANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PUG6262HX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rifametane: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifametane is a semi-synthetic derivative of rifamycin SV, belonging to the ansamycin class of antibiotics.[1][2] It is chemically designated as 3-[(1-diethylaminoethylidene)azinomethyl]rifamycin SV.[1][2] Developed as an antibacterial agent, this compound has been investigated for its pharmacokinetic profile, which shows distinct advantages over older rifamycins like rifampicin, notably a longer biological half-life.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended for professionals in drug development and scientific research.
Chemical Structure and Identification
This compound is characterized by the core rifamycin structure, a macrocyclic ring system spanned by an aliphatic ansa chain, with a modification at the 3-position of the naphthoquinone chromophore. This modification, a diethylaminoethylidene azinomethyl group, is key to its altered pharmacokinetic properties.
| Identifier | Value |
| IUPAC Name | [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-[(E)-1-(diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate[4] |
| CAS Number | 94168-98-6[1][4] |
| Molecular Formula | C44H60N4O12[4] |
| SMILES String | CCN(CC)/C(=N/N=C/c1c(O)c2c3c(c(O)c1)C(=O)N/C(=C/C=C/--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--/C=C/O[C@@]3(C)c4c2c(C)c(O)c4)C[4][5][6] |
| Synonyms | SPA-S-565, 3-azinomethyl-rifamycin[1][4] |
Physicochemical Properties
| Property | Value (this compound) | Value (Rifampicin - for comparison) |
| Molecular Weight | 837.0 g/mol [4] | 822.9 g/mol |
| Melting Point | Data not available | 183-188 °C (decomposes) |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Very slightly soluble in water; freely soluble in chloroform; soluble in methanol.[1] |
| pKa | Data not available | 1.7 (4-OH), 7.9 (piperazine nitrogen)[1] |
| LogP (calculated) | 5.4[4] | 3.8 |
Pharmacological Properties
Mechanism of Action
Like other rifamycins, this compound's antibacterial activity stems from its ability to inhibit bacterial DNA-dependent RNA polymerase (RNAP).[7] It binds with high affinity to the β-subunit of the prokaryotic RNAP, thereby sterically occluding the path of the elongating RNA transcript and halting transcription.[7] This mechanism is selective for bacterial RNAP, with poor affinity for the mammalian enzyme, which accounts for its therapeutic index.[7]
References
- 1. Rifamycin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. scispace.com [scispace.com]
- 4. What is the mechanism of Rifamycin Sodium? [synapse.patsnap.com]
- 5. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Uncovering the Resistance Mechanism of Mycobacterium tuberculosis to Rifampicin Due to RNA Polymerase H451D/Y/R Mutations From Computational Perspective [frontiersin.org]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis and Purification of Rifametane
This technical guide provides a comprehensive overview of the synthesis and purification methods applicable to this compound, a semi-synthetic derivative of the rifamycin class of antibiotics. While specific proprietary methods for this compound's production are not publicly detailed, this document outlines the core chemical principles and established methodologies used for analogous rifamycin derivatives, such as rifampicin and rifapentine. The information presented is intended to equip researchers and drug development professionals with a foundational understanding of the manufacturing process for this important antibiotic.
This compound is a potent inhibitor of bacterial DNA-dependent RNA polymerase, making it an effective antimicrobial agent.[1][2] Like other rifamycins, it is synthesized from a fermentation-derived precursor, typically rifamycin B or rifamycin S.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C44H60N4O12 | [3] |
| Molecular Weight | 837.0 g/mol | [3][4] |
| IUPAC Name | [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-[(E)-1-(diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | [3] |
Synthesis of this compound
The synthesis of this compound, like other C3-substituted rifamycin derivatives, commences with a rifamycin precursor, most commonly rifamycin S. The general synthetic approach involves the modification of the C3 position of the rifamycin ansa-macrolactam structure. While a specific protocol for this compound is not publicly available, a plausible synthetic pathway can be inferred from the well-documented syntheses of rifampicin and rifapentine.[5][6][7]
General Synthetic Workflow
The synthesis can be conceptualized as a multi-step process, beginning with the fermentation-derived rifamycin precursor.
Caption: A generalized workflow for the synthesis of this compound from Rifamycin B.
Experimental Protocol (Inferred)
The following is an inferred experimental protocol for the synthesis of this compound based on analogous reactions for other rifamycin derivatives.
Step 1: Oxidation of Rifamycin B to Rifamycin S
-
Rifamycin B, obtained from the fermentation broth of Amycolatopsis mediterranei, is dissolved in a suitable solvent system, such as a mixture of ethyl acetate and water.
-
An oxidizing agent, for instance, an aqueous solution of sodium nitrite, is added dropwise to the rifamycin B solution under acidic conditions (pH adjusted with an acid like HCl).
-
The reaction is stirred at a controlled temperature (e.g., 0-5 °C) until the conversion to rifamycin S is complete, as monitored by thin-layer chromatography (TLC).
-
The organic layer containing rifamycin S is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield crude rifamycin S.
Step 2: Condensation of Rifamycin S to form this compound
-
Rifamycin S is dissolved in a suitable organic solvent, such as tetrahydrofuran (THF) or a chlorinated solvent.
-
The appropriate 3-aminomethylpiperidine derivative is added to the solution. The exact nature of this side chain is proprietary to the manufacturer of this compound.
-
The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC or high-performance liquid chromatography (HPLC).
-
Upon completion, the solvent is evaporated, and the resulting crude this compound is taken forward for purification.
Purification of this compound
The purification of this compound is a critical step to ensure the removal of unreacted starting materials, by-products, and other impurities. A multi-step purification strategy is typically employed, combining techniques such as chromatography and recrystallization.
General Purification Workflow
Caption: A typical workflow for the purification of this compound.
Experimental Protocols
1. Column Chromatography
-
Stationary Phase: Silica gel is a commonly used stationary phase for the purification of rifamycin derivatives.[2][4]
-
Mobile Phase: A gradient of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol or acetone) is typically used to elute the compounds from the column. The optimal solvent system would be determined empirically using TLC.
-
Procedure:
-
A slurry of silica gel in the initial, less polar mobile phase is packed into a glass column.
-
The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto the column.
-
The mobile phase is passed through the column, and the polarity is gradually increased.
-
Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.
-
The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure.
-
2. Recrystallization
-
Solvent Selection: A suitable solvent system for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for rifamycins include acetone, ethyl acetate, and alcohols.[7][8] A co-solvent system may also be employed.
-
Procedure:
-
The partially purified this compound from chromatography is dissolved in a minimal amount of the hot recrystallization solvent.
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Quantitative Data
Specific quantitative data for the synthesis and purification of this compound is not available in the public domain. However, for analogous rifamycin derivatives, the following are typical target values.
| Parameter | Typical Value |
| Synthesis | |
| Yield (Oxidation step) | > 90% |
| Yield (Condensation step) | 70-85% |
| Purification | |
| Purity after Chromatography | > 95% |
| Purity after Recrystallization | > 99% |
| Overall Yield | 60-75% |
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
This compound, like other rifamycins, exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase.[1][2] This enzyme is crucial for the transcription of DNA into RNA, a vital step in protein synthesis.
Caption: Mechanism of action of this compound.
This guide provides a foundational understanding of the likely synthesis and purification methodologies for this compound, based on established chemical principles for the rifamycin class of antibiotics. The provided protocols and workflows are intended for informational and research purposes. The actual industrial production of this compound may involve proprietary reagents and optimized conditions.
References
- 1. DSpace at KOASAS: (A) study on purification of rifamycin B oxidase by affinity chromatography and its biochemical properties [koasas.kaist.ac.kr]
- 2. [Chromatographic control of the process of rifamycin B isolation and purification] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of Rifamycin Polyketide Backbone Leads to Improved Drug Activity against Rifampicin-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Chromatographic separation of rifamycins on a thin sorbent thin layer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]
- 7. CN103951677B - The preparation method of rifapentine - Google Patents [patents.google.com]
- 8. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]
Rifametane vs. Other Rifamycin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rifamycin class of antibiotics has long been a cornerstone in the treatment of various bacterial infections, most notably tuberculosis. This technical guide provides an in-depth comparison of Rifametane, a newer derivative, with established rifamycins such as rifampicin, rifaximin, rifabutin, and rifapentine. It delves into their comparative mechanisms of action, in vitro activity, and pharmacokinetic profiles. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering a detailed analysis of the available data to inform future research and clinical development strategies. Quantitative data is presented in structured tables for ease of comparison, and key experimental methodologies are described. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework.
Introduction to Rifamycins
Rifamycins are a group of potent, broad-spectrum antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase, a crucial enzyme for bacterial transcription and survival.[1][2][3] This mechanism of action is distinct from many other antibiotic classes, making them valuable agents in combating a wide range of pathogens.[1] The class includes naturally occurring compounds and numerous semi-synthetic derivatives, each with unique pharmacokinetic and pharmacodynamic properties. This guide focuses on a comparative analysis of this compound against four other key rifamycin derivatives: rifampicin, rifaximin, rifabutin, and rifapentine.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
The fundamental mechanism of action for all rifamycins is the specific inhibition of the bacterial DNA-dependent RNA polymerase (RNAP).[1][2][3] They bind to the β-subunit of the RNAP, sterically blocking the path of the elongating RNA molecule and thus preventing transcription.[1] This action is highly selective for prokaryotic RNAP, with minimal affinity for the mammalian counterpart, which contributes to their favorable safety profile.[1]
While the core mechanism is conserved, subtle differences in the chemical structure of each derivative can influence its binding affinity and efficacy against specific bacterial strains, including those with resistance mutations in the rpoB gene (which encodes the β-subunit).
Figure 1: General mechanism of action for rifamycin derivatives.
Downstream of RNAP inhibition, bacteria may exhibit a transcriptional response, including the upregulation of genes associated with efflux pumps and virulence, as a stress response to the antibiotic.[4]
Figure 2: Bacterial transcriptional response to rifamycin-induced stress.
Comparative In Vitro Activity
The in vitro activity of rifamycin derivatives is a critical determinant of their potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify this activity. The following tables summarize available MIC data for this compound and other rifamycin derivatives against clinically relevant bacteria.
Table 1: Comparative MICs (μg/mL) Against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecium (VRE) |
| This compound | Data not available | Data not available | Data not available |
| Rifampicin | 0.015[5] | 0.016-0.03[6] | Data not available |
| Rifapentine | Substantially similar to rifampin[7] | Substantially similar to rifampin[7] | Data not available |
| Rifabutin | Data not available | Data not available | <1[8] |
| Rifaximin | Data not available | Data not available | Data not available |
Table 2: Comparative MICs (μg/mL) Against Mycobacteria
| Antibiotic | Mycobacterium tuberculosis (Rif-S) | Mycobacterium tuberculosis (Rif-R) | Mycobacterium avium complex (MAC) |
| This compound | Data not available | Data not available | Data not available |
| Rifampicin | 0.25[9] | ≥8.0[10] | 2.0[11] |
| Rifapentine | 0.06-0.125[9] | ≥8.0[10] | 2.0[11] |
| Rifabutin | Data not available | 0.25-0.5[12] | 0.125[11] |
| Rifaximin | >64[13] | >64[13] | >64[13] |
Comparative Pharmacokinetics
The pharmacokinetic profiles of rifamycin derivatives vary significantly, impacting their dosing regimens and clinical applications. Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).
Table 3: Comparative Pharmacokinetic Parameters in Humans (Oral Administration)
| Antibiotic | Dose | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | t½ (h) | Reference(s) |
| This compound | 300 mg | 7.82 | Not Reported | 142.3 | 10.58 | [4] |
| Rifampicin | 300 mg | 4.04 | ~2 | 19.9 | 1.89 | [4] |
| Rifaximin | 550 mg | 0.0024-0.004 | ~1 | Not Reported | 5.6 | [14] |
| Rifabutin | 300 mg | 0.38 | 2-4 | 4.7 | 45 | [15][16] |
| Rifapentine | 600 mg | 13.9-26.2 | 5-6.6 | 296-520 | 14-18.3 | [6][17][18] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
MIC values are typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Figure 3: Workflow for broth microdilution MIC testing.
Broth Microdilution Method (as per CLSI/EUCAST guidelines): [19][20]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Antibiotic Dilution: The rifamycin derivative is serially diluted in a multi-well microtiter plate containing appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under specific conditions (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
In Vivo Efficacy Studies (Murine Models)
Murine models are commonly used to evaluate the in vivo efficacy of new antibiotics against infections like tuberculosis.
Figure 4: General workflow for a murine infection model.
Murine Model of Tuberculosis: [17]
-
Infection: Mice (e.g., BALB/c or C3HeB/FeJ strains) are infected with Mycobacterium tuberculosis via aerosol or intravenous injection.
-
Treatment: After a pre-determined period to allow for infection establishment, mice are treated with the rifamycin derivative, often in combination with other anti-tubercular drugs.
-
Assessment: Efficacy is assessed by monitoring survival, body weight, and, most importantly, the bacterial load (colony-forming units, CFUs) in the lungs and spleen at various time points during and after treatment.
-
Relapse Studies: A cohort of treated mice may be observed for an extended period after treatment cessation to assess for disease relapse.
Discussion and Future Directions
The available data indicate that this compound exhibits a significantly more favorable pharmacokinetic profile compared to rifampicin, with a higher Cmax, a much larger AUC, and a substantially longer elimination half-life.[4] These characteristics suggest the potential for less frequent dosing and improved patient compliance. However, a comprehensive evaluation of this compound's clinical potential requires more extensive in vitro activity data against a broad range of bacterial pathogens, including resistant strains.
Rifapentine also demonstrates a prolonged half-life compared to rifampin, which has led to its use in once-weekly regimens for latent tuberculosis infection.[6][18] Rifabutin is notable for its activity against MAC and its reduced potential for drug-drug interactions compared to rifampin, making it a valuable option for HIV-coinfected TB patients.[15] Rifaximin's minimal systemic absorption confines its utility to gastrointestinal infections.[14]
Future research on this compound should prioritize comprehensive in vitro susceptibility testing against a panel of clinically important bacteria. Head-to-head in vivo efficacy studies in relevant animal models, particularly for tuberculosis, would provide crucial data to support its further clinical development. Furthermore, understanding the potential for resistance development and cross-resistance with other rifamycins will be critical.
Conclusion
This compound is a promising new rifamycin derivative with a markedly improved pharmacokinetic profile over rifampicin. While further in vitro and in vivo studies are necessary to fully elucidate its antibacterial spectrum and clinical efficacy, the existing data warrant its continued investigation as a potential new tool in the fight against bacterial infections. This guide provides a consolidated overview of the current knowledge, offering a valuable resource to guide future research and development efforts in the field of rifamycin antibiotics.
References
- 1. Next-generation rifamycins for the treatment of mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo activities of new rifamycin derivatives against mycobacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rifampin: spectrum of antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo antibacterial activities of KRM-1648 and KRM-1657, new rifamycin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activities of rifapentine and rifampin, alone and in combination with six other antibiotics, against methicillin-susceptible and methicillin-resistant staphylococci of different species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spiropiperidyl rifabutins: expanded in vitro testing against ESKAPE pathogens and select bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the in vitro activities of rifapentine and rifampicin against Mycobacterium tuberculosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Rifapentine Susceptibility Tests for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative in vitro activities of rifamycin analogues against rifampin-sensitive and rifampin-resistant Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 11. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MIC EUCAST [mic.eucast.org]
- 14. Rifampin vs. rifapentine: what is the preferred rifamycin for tuberculosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adjunctive rifampin for the treatment of Staphylococcus aureus bacteremia with deep infections: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of rifampicin in limiting Escherichia coli O157:H7 Shiga-like toxin expression and enhancement of survival of infected BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Anti-staphylococcus Antibiotics Interfere With the Transcription of Leucocidin ED Gene in Staphylococcus aureus Strain Newman - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro anti-Helicobacter pylori activities of new rifamycin derivatives, KRM-1648 and KRM-1657 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Rifametane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rifametane, a semisynthetic derivative of rifamycin SV, is an antibiotic characterized by a significantly longer biological half-life than its predecessor, rifampicin. This extended half-life, coupled with a favorable pharmacokinetic profile, has positioned this compound as a subject of interest in antibacterial drug development, particularly for the treatment of tuberculosis. This technical guide provides a comprehensive overview of the molecular targets of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways to offer a thorough resource for the scientific community. The primary molecular target of this compound, consistent with other members of the rifamycin class, is the bacterial DNA-dependent RNA polymerase (RNAP). By binding to the β-subunit of this enzyme, this compound effectively inhibits the initiation of transcription, leading to a bactericidal effect. This guide will delve into the specifics of this interaction and explore any additional reported molecular interactions.
Primary Molecular Target: Bacterial DNA-Dependent RNA Polymerase
The principal mechanism of action for this compound is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), an enzyme crucial for the transcription of DNA into RNA. This inhibition disrupts protein synthesis, ultimately leading to bacterial cell death.
Mechanism of Inhibition
This compound, like other rifamycins, binds to a specific site on the β-subunit of the bacterial RNAP. This binding site is located within the DNA/RNA channel of the enzyme. The binding of this compound does not prevent the initial binding of RNAP to promoter DNA or the formation of the first phosphodiester bond. Instead, it physically obstructs the path of the elongating RNA transcript beyond a length of 2-3 nucleotides, thereby preventing the transition from the initiation to the elongation phase of transcription. This steric hindrance is the primary basis of its potent antibacterial activity.
Binding Site and Specificity
The binding pocket for rifamycins on the RNAP β-subunit is highly conserved across a broad range of bacterial species. This accounts for the broad-spectrum activity of this class of antibiotics. Notably, the affinity of rifamycins for bacterial RNAP is significantly higher than for the mammalian counterpart, which explains their selective toxicity and favorable safety profile in humans.
Quantitative Analysis of this compound Activity
In Vitro Antibacterial Activity
At present, specific MIC values for this compound against a wide range of bacterial strains are not extensively published in publicly accessible literature. Further research is required to fully characterize its spectrum of activity.
Pharmacokinetic Profile
Pharmacokinetic studies in both animals and humans have highlighted the distinguishing features of this compound compared to rifampicin.
Table 1: Comparative Pharmacokinetic Parameters of this compound and Rifampicin in Healthy Male Volunteers (300 mg single oral dose) [1]
| Parameter | This compound | Rifampicin |
| Peak Serum Concentration (Cmax) | 7.82 µg/ml | 4.04 µg/ml |
| Elimination Half-life (t½) | 10.58 h | 1.89 h |
| Area Under the Curve (AUC₀-∞) | 142.3 µg·h/ml | 19.9 µg·h/ml |
| Mean Residence Time (MRT) | 18.05 h | 3.93 h |
Table 2: Pharmacokinetic Parameters of this compound in Various Animal Species (Single Dose) [2][3]
| Species | Dose and Route | Cmax | t½ | AUC |
| Mouse | 10 mg/kg (i.v.) | - | Longer than Rifampicin | Higher than Rifampicin |
| 10 mg/kg (p.o.) | Similar to Rifampicin | Longer than Rifampicin | Higher than Rifampicin | |
| Rat | 20 mg/kg (i.v.) | - | ~6 times longer than Rifampicin | - |
| 60 mg/kg (p.o.) | Higher than Rifampicin | Longer than Rifampicin | - | |
| Dog | 1.25 mg/kg (p.o.) | - | ~3 times longer than Rifampicin | - |
| Monkey | 30 mg/kg (p.o.) | Higher than Rifampicin | Longer than Rifampicin | - |
Experimental Protocols
Detailed experimental protocols for the assessment of this compound's activity can be adapted from established methods for other rifamycins.
Determination of Minimum Inhibitory Concentration (MIC)
Protocol: Broth microdilution is a standard method for determining the MIC of an antibiotic.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Mycobacterium tuberculosis) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in a suitable broth medium (e.g., Middlebrook 7H9 broth for mycobacteria) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific bacterium.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
RNA Polymerase Inhibition Assay
Protocol: An in vitro transcription assay can be used to directly measure the inhibitory effect of this compound on RNAP.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified bacterial RNA polymerase, a DNA template (e.g., a plasmid containing a specific promoter), and ribonucleoside triphosphates (rNTPs), one of which is radiolabeled (e.g., [α-³²P]UTP).
-
Addition of this compound: Varying concentrations of this compound are added to the reaction mixtures.
-
Initiation of Transcription: The transcription reaction is initiated by the addition of the final component (e.g., RNAP or DNA).
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized RNA is precipitated (e.g., using trichloroacetic acid).
-
Quantification: The amount of incorporated radiolabeled rNTP is quantified using a scintillation counter. The IC50 value, the concentration of this compound that inhibits 50% of RNAP activity, can then be calculated.
Visualizing the Mechanism of Action
The following diagrams illustrate the key molecular interactions and experimental workflows related to this compound.
Caption: Mechanism of this compound's inhibitory action on bacterial transcription.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound's primary molecular target is the bacterial DNA-dependent RNA polymerase, an interaction that it shares with other members of the rifamycin family. Its distinguishing feature lies in its pharmacokinetic profile, particularly its extended half-life, which may offer therapeutic advantages. While the fundamental mechanism of action is well-understood, a more comprehensive characterization of its in vitro activity against a broad panel of clinically relevant bacteria is warranted. Further research to elucidate specific quantitative inhibitory constants (IC50, Ki) for its interaction with RNAP from various species would provide a more complete understanding of its potency at the molecular level. This technical guide serves as a foundational resource for researchers and drug development professionals, summarizing the current knowledge of this compound's molecular targets and providing a framework for future investigations.
References
- 1. Phase I pharmacokinetic study of a new 3-azinomethyl-rifamycin (this compound) as compared to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue distribution of this compound, a new 3-azinomethyl-rifamycin derivative, in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
The In Vitro Antibacterial Profile of Rifametane: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information available in the public domain regarding a specific rifamycin derivative explicitly named "Rifametane" is scarce. Extensive searches of scientific literature and databases did not yield specific quantitative data on its in vitro antibacterial spectrum. The following guide is based on the general properties of the rifamycin class of antibiotics, to which this compound would belong, with specific data drawn from studies on closely related and well-documented rifamycins such as Rifampicin. This information is intended to provide a foundational understanding of the expected antibacterial profile and the methodologies used to determine it.
Introduction to Rifamycins and Mechanism of Action
Rifamycins are a class of antibiotics that are potent inhibitors of bacterial DNA-dependent RNA polymerase (RNAP).[1][2][3] This enzyme is essential for the transcription of DNA into RNA, a critical step in protein synthesis. By binding to the β-subunit of the bacterial RNAP, rifamycins allosterically block the elongation of the nascent RNA chain, leading to a bactericidal effect.[3] Mammalian RNAP has a different structure, which accounts for the selective toxicity of rifamycins towards bacteria.[1][2]
The mechanism of action of rifamycins can be visualized as follows:
Caption: Mechanism of action of this compound, a rifamycin antibiotic.
Expected In Vitro Antibacterial Spectrum
Based on the activity of other rifamycins, this compound is expected to be highly active against a broad range of bacteria, particularly Gram-positive organisms and some Gram-negative bacteria.
Gram-Positive Bacteria
Rifamycins are known for their potent activity against Gram-positive bacteria, including clinically important pathogens. This is due to the higher permeability of the Gram-positive cell wall to these relatively hydrophobic molecules.
Table 1: Expected In Vitro Activity of this compound against Representative Gram-Positive Bacteria (based on Rifampicin data)
| Bacterial Species | Expected MIC Range (µg/mL) | Notes |
| Staphylococcus aureus (MSSA) | 0.004 - 0.06 | Highly susceptible. |
| Staphylococcus aureus (MRSA) | 0.004 - 0.06 | Activity is generally retained against methicillin-resistant strains. |
| Streptococcus pneumoniae | ≤0.008 - 0.12 | Potent activity against both penicillin-susceptible and -resistant strains.[4] |
| Streptococcus pyogenes | ≤0.008 - 0.03 | Highly susceptible.[4] |
| Enterococcus faecalis | 0.5 - 4 | Moderate activity. |
| Enterococcus faecium | 16 - >64 | Often resistant. |
| Mycobacterium tuberculosis | 0.004 - 0.25 | A cornerstone of tuberculosis therapy.[4] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Gram-Negative Bacteria
The outer membrane of Gram-negative bacteria presents a significant barrier to many antibiotics, including rifamycins. However, some Gram-negative species are susceptible.
Table 2: Expected In Vitro Activity of this compound against Representative Gram-Negative Bacteria (based on Rifampicin data)
| Bacterial Species | Expected MIC Range (µg/mL) | Notes |
| Neisseria meningitidis | 0.05 - 1 | Used for prophylaxis of meningitis.[3] |
| Neisseria gonorrhoeae | 0.25 - 2 | Susceptibility can be variable.[3] |
| Haemophilus influenzae | 0.12 - 1 | Generally susceptible.[3] |
| Escherichia coli | 4 - 32 | Often exhibits higher MICs.[5] |
| Klebsiella pneumoniae | 8 - 64 | Frequently resistant.[6] |
| Pseudomonas aeruginosa | >64 | Intrinsically resistant. |
| Acinetobacter baumannii | 1 - 4 | Some studies show surprising activity against multidrug-resistant strains.[6] |
Experimental Protocols for Determining In Vitro Antibacterial Spectrum
The following are standard methodologies used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Broth Microdilution Method
This is a widely used and standardized method for determining MICs.
Caption: Workflow for the broth microdilution method.
Detailed Steps:
-
Preparation of Antibiotic Dilutions: A stock solution of this compound is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacterium.
Agar Dilution Method
This method is often considered the gold standard for susceptibility testing.
Detailed Steps:
-
Preparation of Agar Plates: Molten Mueller-Hinton Agar is supplemented with varying concentrations of this compound. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: A bacterial suspension is prepared as in the broth microdilution method.
-
Inoculation: A standardized amount of the bacterial suspension is spotted onto the surface of each agar plate containing a different concentration of the antibiotic, as well as a growth control plate with no antibiotic.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
Resistance Mechanisms
Bacteria can develop resistance to rifamycins primarily through mutations in the gene that encodes the β-subunit of RNA polymerase (rpoB).[1] These mutations alter the binding site of the antibiotic, reducing its affinity for the enzyme and thereby diminishing its inhibitory effect. Due to the single-step nature of this resistance development, rifamycins are often used in combination with other antibiotics to prevent the emergence of resistant strains, especially in the treatment of tuberculosis.
Conclusion
References
- 1. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Rifamycin Derivatives ABI-1648 (Rifalazil, KRM-1648), ABI-1657, and ABI-1131 against Chlamydia trachomatis and Recent Clinical Isolates of Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitization of Gram-negative bacteria to rifampin and OAK combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Rifampin
Note to the Reader: The term "Rifametane" did not yield any results in scientific and medical databases. It is presumed that this may be a typographical error. This document will proceed with a comprehensive overview of Rifampin (also known as Rifampicin), a closely related and well-documented member of the rifamycin class of antibiotics, which is likely the intended subject of inquiry.
This guide provides a detailed examination of the pharmacokinetic and pharmacodynamic properties of Rifampin, a cornerstone antibiotic in the treatment of mycobacterial infections and other bacterial diseases. The information is intended for researchers, scientists, and professionals in the field of drug development.
Pharmacokinetics of Rifampin
The pharmacokinetic profile of Rifampin is characterized by good oral absorption, wide distribution throughout the body, extensive hepatic metabolism, and primary elimination through the biliary route.
Rifampin is generally administered orally and is well-absorbed from the gastrointestinal tract. The presence of food, particularly a high-fat meal, can decrease and delay its absorption.
Rifampin exhibits a wide volume of distribution, indicating extensive tissue penetration. It is approximately 80% bound to plasma proteins, primarily albumin. Importantly, Rifampin penetrates well into various body fluids and tissues, including cerebrospinal fluid, which is crucial for the treatment of tuberculous meningitis.
Rifampin is extensively metabolized in the liver, primarily through deacetylation to its active metabolite, 25-desacetyl-rifampin. Rifampin is a potent inducer of various cytochrome P450 (CYP450) enzymes, including CYP3A4, CYP2C9, and CYP2C19. This induction leads to numerous and clinically significant drug-drug interactions by accelerating the metabolism of co-administered drugs.
The primary route of elimination for Rifampin and its metabolites is through the bile, with subsequent enterohepatic recirculation and fecal excretion. A smaller portion is excreted in the urine. The elimination half-life is variable and can be influenced by dose and duration of therapy due to auto-induction of its own metabolism.
Table 1: Summary of Key Pharmacokinetic Parameters of Rifampin
| Parameter | Value | Notes |
| Bioavailability (Oral) | 90-95% | Reduced with food |
| Peak Plasma Concentration (Cmax) | 7-9 µg/mL | Following a 600 mg oral dose |
| Time to Peak Concentration (Tmax) | 2-4 hours | Delayed with food |
| Volume of Distribution (Vd) | 0.6-0.9 L/kg | |
| Protein Binding | ~80% | Primarily to albumin |
| Elimination Half-life (t½) | 3-4 hours | Can decrease with continued treatment |
| Primary Route of Elimination | Biliary/Fecal | Significant enterohepatic recirculation |
Pharmacodynamics of Rifampin
The pharmacodynamic effect of Rifampin is primarily characterized by its bactericidal activity against a broad spectrum of bacteria.
Rifampin exerts its antibacterial effect by inhibiting the bacterial DNA-dependent RNA polymerase (DDRP). It binds to the β-subunit of this enzyme, which is encoded by the rpoB gene. This binding physically blocks the elongation of the nascent RNA chain, thereby preventing transcription and subsequent protein synthesis, ultimately leading to cell death. The selectivity of Rifampin for the bacterial enzyme over the mammalian counterpart ensures its therapeutic effect with minimal host toxicity.
Caption: Mechanism of action of Rifampin in a bacterial cell.
Rifampin is active against a wide range of bacteria, including:
-
Mycobacteria: Mycobacterium tuberculosis, Mycobacterium leprae, and various non-tuberculous mycobacteria.
-
Gram-positive bacteria: Including Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant strains) and Streptococcus species.
-
Gram-negative bacteria: Including Neisseria meningitidis, Haemophilus influenzae, and Escherichia coli.
Bacterial resistance to Rifampin is a significant clinical concern and primarily arises from mutations in the rpoB gene. These mutations alter the binding site of the drug on the β-subunit of the RNA polymerase, reducing the affinity of Rifampin for its target.
Experimental Protocols
The pharmacokinetic and pharmacodynamic properties of Rifampin have been elucidated through a variety of in vitro and in vivo studies.
The minimum inhibitory concentration (MIC) of Rifampin against various bacterial isolates is determined using standardized methods such as broth microdilution or agar dilution.
Experimental Workflow for MIC Determination
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Animal models, such as mice, rats, and rabbits, are utilized to characterize the absorption, distribution, metabolism, and excretion (ADME) of Rifampin.
Typical Protocol:
-
Animal Dosing: A defined dose of Rifampin is administered to the animals, typically orally or intravenously.
-
Serial Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of Rifampin and its metabolites is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters like Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
Pharmacokinetic and pharmacodynamic data in humans are obtained through rigorously designed clinical trials.
Phase I Clinical Trial Protocol (Illustrative):
-
Subject Recruitment: Healthy volunteers are enrolled after providing informed consent.
-
Drug Administration: A single oral dose of Rifampin is administered to the subjects.
-
Pharmacokinetic Sampling: Serial blood and urine samples are collected over a specified period (e.g., 24-48 hours).
-
Bioanalysis: The concentrations of Rifampin and its primary metabolite in the collected samples are measured.
-
Safety Monitoring: Subjects are monitored for any adverse events.
-
Data Analysis: Pharmacokinetic parameters are calculated, and the safety and tolerability profile of the drug is assessed.
Drug-Drug Interactions
A critical aspect of Rifampin's clinical use is its potent induction of hepatic CYP450 enzymes. This leads to a high potential for drug-drug interactions.
Caption: Logical relationship of Rifampin-induced drug-drug interactions.
Table 2: Examples of Clinically Significant Drug-Drug Interactions with Rifampin
| Drug Class | Example Drugs | Consequence of Co-administration with Rifampin |
| Antiretrovirals | Protease Inhibitors, NNRTIs | Decreased plasma concentrations, risk of therapeutic failure and resistance |
| Anticoagulants | Warfarin | Decreased anticoagulant effect |
| Antifungals | Azoles (e.g., Fluconazole) | Decreased plasma concentrations of the antifungal |
| Oral Contraceptives | Ethinylestradiol | Increased metabolism, risk of contraceptive failure |
| Immunosuppressants | Cyclosporine, Tacrolimus | Decreased plasma concentrations, risk of organ rejection |
This guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic principles of Rifampin. A thorough appreciation of these properties is essential for its safe and effective clinical use, particularly in managing complex polypharmacy regimens.
Methodological & Application
Application Notes and Protocols for Rifametane in In vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifametane is a novel rifamycin derivative currently under investigation.[1] Like other members of the rifamycin class, such as the well-characterized rifampicin, this compound is anticipated to exert its effects through the activation of the Pregnane X Receptor (PXR), a key nuclear receptor involved in the regulation of drug-metabolizing enzymes.[2][3][4][5] PXR activation leads to the induction of cytochrome P450 enzymes, most notably CYP3A4, which is responsible for the metabolism of a large proportion of clinically used drugs.[2][5][6] Therefore, evaluating the in vitro effects of this compound on cytotoxicity and PXR-mediated CYP3A4 induction is a critical step in its preclinical development.
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro activity of this compound in cell culture, with a focus on cytotoxicity and its potential to induce CYP3A4. The provided dosage ranges and protocols are primarily based on studies conducted with the related compound, rifampicin, and should be used as a starting point for optimization with this compound.
Mechanism of Action: PXR-Mediated CYP3A4 Induction
Rifamycins, such as rifampicin, are well-established activators of PXR.[3][4][7] Upon ligand binding, PXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific response elements in the promoter region of target genes, including CYP3A4.[4] This binding event initiates the transcription of the CYP3A4 gene, leading to increased protein expression and metabolic activity.[2][8] The induction of CYP3A4 can have significant implications for drug-drug interactions, as it can accelerate the metabolism and clearance of co-administered drugs.[9]
PXR Signaling Pathway
Caption: PXR activation by this compound leading to CYP3A4 induction.
Data Presentation: Quantitative Summary
The following tables summarize typical concentration ranges and endpoints for in vitro assays based on data from rifampicin studies. These should be adapted and optimized for this compound.
Table 1: Recommended Concentration Ranges for in vitro Assays (based on Rifampicin)
| Assay Type | Cell Line | Concentration Range | Incubation Time | Reference |
| Cytotoxicity | HepG2, HaCaT, Primary Keratinocytes | 10 - 200 µg/mL | 24 - 72 hours | [10] |
| PXR Activation (Reporter Assay) | Stably transfected cells (e.g., HepG2) | 0.1 - 50 µM | 24 hours | [11] |
| CYP3A4 mRNA Induction (qPCR) | Primary Human Hepatocytes, HepG2, Huh7 | 1 - 20 µM | 24 - 72 hours | [2][6] |
| CYP3A4 Protein Induction (Western Blot) | Primary Human Hepatocytes, HepG2 | 10 - 20 µM | 48 - 72 hours | N/A |
| CYP3A4 Activity (e.g., P450-Glo™) | Primary Human Hepatocytes, 3D spheroids | 10 µM | 72 hours | [5][12] |
Table 2: Summary of Expected Outcomes (based on Rifampicin)
| Assay | Endpoint | Expected Result with Rifampicin |
| Cytotoxicity (MTT/LDH) | Cell Viability (%) | >70% viability at concentrations up to 50 µg/mL.[10] |
| PXR Reporter Assay | Fold Induction of Luciferase Activity | Dose-dependent increase. |
| CYP3A4 qPCR | Fold Induction of mRNA | Significant dose-dependent increase (e.g., up to 150-fold in primary hepatocytes).[2] |
| CYP3A4 Western Blot | Protein Band Intensity | Visible increase in CYP3A4 protein levels. |
| CYP3A4 Activity Assay | Fold Induction of Enzyme Activity | Dose-dependent increase in metabolite formation. |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic potential of this compound. The MTT assay measures the metabolic activity of viable cells.
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: PXR Activation using a Luciferase Reporter Assay
This protocol describes how to measure the activation of PXR by this compound using a commercially available reporter assay kit.
Materials:
-
Human PXR Reporter Assay Kit (e.g., INDIGO Biosciences) containing reporter cells, media, and reference agonist (e.g., Rifampicin).[7]
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Plating: Plate the PXR reporter cells in an opaque-walled 96-well plate according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist (rifampicin) in the provided compound screening medium.
-
Treatment: Add the diluted compounds to the wells containing the reporter cells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Luminescence Detection: Prepare the luciferase detection reagent as per the kit's protocol and add it to each well.
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity for each concentration of this compound relative to the vehicle control.
Protocol 3: CYP3A4 mRNA Induction by Quantitative PCR (qPCR)
This protocol outlines the steps to quantify the induction of CYP3A4 mRNA expression in response to this compound treatment.
Materials:
-
Primary human hepatocytes or a suitable cell line (e.g., HepG2, Huh7)
-
Culture plates (e.g., 12-well or 6-well)
-
This compound stock solution (in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CYP3A4 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Culture the cells to the desired confluency in appropriate plates. Treat the cells with various concentrations of this compound (and a positive control like rifampicin at 10 µM) for 24 to 72 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, CYP3A4 and housekeeping gene primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative expression of CYP3A4 mRNA normalized to the housekeeping gene using the ΔΔCt method. Express the results as fold induction over the vehicle-treated control.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indirect activation of pregnane X receptor in the induction of hepatic CYP3A11 by high-dose rifampicin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling of Rifampicin-Induced CYP3A4 Activation Dynamics for the Prediction of Clinical Drug-Drug Interactions from In Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. A comparison of hepato-cellular in vitro platforms to study CYP3A4 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Rifampicin induction of CYP3A4 requires pregnane X receptor cross talk with hepatocyte nuclear factor 4alpha and coactivators, and suppression of small heterodimer partner gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiologically based pharmacokinetic modeling of CYP3A4 induction by rifampicin in human: influence of time between substrate and inducer administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Clinically Relevant Cytochrome P450 3A4 Induction Mechanisms and Drug Screening in Three-Dimensional Spheroid Cultures of Primary Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Rifametane Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of animal models and protocols for the in vivo evaluation of Rifametane, a rifamycin antibiotic. Due to the limited availability of public data specifically on this compound, the protocols and data presented herein are largely based on studies of its close structural and functional analog, rifampicin. These notes are intended to serve as a detailed guide for designing and conducting preclinical studies to assess the pharmacokinetics, efficacy, and safety of this compound.
Animal Models for this compound Studies
The selection of an appropriate animal model is critical for obtaining translatable data in preclinical drug development. Based on studies of rifamycin derivatives, several species are suitable for investigating the in vivo properties of this compound.[1]
Commonly Used Species:
-
Mice: Widely used for initial efficacy and toxicity screening due to their small size, cost-effectiveness, and the availability of numerous genetically defined strains (e.g., BALB/c, C57BL/6).[2][3] They are the standard model for tuberculosis efficacy studies.
-
Rats: Frequently employed for pharmacokinetic and toxicology studies due to their larger size, which facilitates blood sampling and surgical procedures.[4][5][6] Wistar and Sprague-Dawley are common strains.
-
Dogs and Monkeys: Utilized in later-stage preclinical development for pharmacokinetic and toxicity assessments due to their physiological similarities to humans.[1]
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Experimental Protocol: Pharmacokinetic Study in Rats
This protocol outlines a single-dose pharmacokinetic study of this compound in rats.
-
Animal Selection: Use healthy, adult male or female Wistar rats (150-200g). Acclimatize animals for at least 7 days prior to the study.
-
Housing and Diet: House animals in controlled conditions (22 ± 2°C, 50-60% humidity, 12-hour light/dark cycle) with free access to standard chow and water.
-
Drug Formulation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., 1% sodium carboxymethyl cellulose).
-
Dosing: Administer a single oral dose of this compound (e.g., 62 mg/kg) via oral gavage.[7]
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the lateral tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[8]
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated analytical method (e.g., HPLC-MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Data Presentation: Pharmacokinetic Parameters of Rifampicin in Mice and Rats
The following table summarizes pharmacokinetic data for rifampicin, which can serve as an estimate for this compound.
| Species | Dose (mg/kg) | Route | Cmax (mg/L) | AUC0-24h (mg·h/L) | T1/2 (h) | Reference |
| Mouse | 10 | Oral | 11 | 121 | ~12 | [9][10] |
| Mouse | 160 | Oral | 157.3 | 1782 | - | [11][12] |
| Rat | 40 | Oral | 19 (at 2h post-1st dose) | - | - | [13] |
Cmax: Maximum plasma concentration; AUC0-24h: Area under the concentration-time curve from 0 to 24 hours; T1/2: Half-life.
Experimental Workflow: Pharmacokinetic Study
References
- 1. Frontiers | High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo [frontiersin.org]
- 2. Establishing translational performance standards for TB therapy using rifampicin-based regimens in a male and female high-burden murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Microencapsulated Rifampin in Mycobacterium tuberculosis-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of lipid peroxidation as probable mechanism of rifampicin toxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Some toxicological investigations of rifampicin [frontiersin.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics-Pharmacodynamics of Rifampin in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RePub, Erasmus University Repository: Optimization of the rifampin dosage to improve the therapeutic efficacy in tuberculosis treatment using a murine model [repub.eur.nl]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for the Quantification of Rifametane in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifametane is a semisynthetic derivative of rifamycin, characterized by a longer biological half-life compared to Rifampicin.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Disclaimer: As of the latest literature review, specific validated bioanalytical methods for this compound are not widely published. The following protocols are adapted from established and validated methods for closely related rifamycin compounds, such as Rifampicin, and are intended to serve as a strong starting point for method development and validation for this compound.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended technique for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and speed.[3] This method allows for the precise measurement of the analyte even at low concentrations, minimizing interference from the complex biological matrix.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in a biological sample, such as plasma, is depicted below.
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.[4]
Materials:
-
Biological sample (e.g., human plasma)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., Rifampicin-d8 or a structurally similar compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Allow all frozen plasma samples and standards to thaw at room temperature.
-
Prepare stock solutions of this compound and the Internal Standard in methanol.
-
Prepare working standard solutions by serially diluting the stock solution with methanol.
-
Prepare calibration curve standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.
-
Pipette 50 µL of the plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the working Internal Standard solution to each tube (except for blank samples, to which 25 µL of methanol is added).
-
Vortex briefly to mix.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant with 150 µL of water containing 0.1% formic acid.
-
Mix well and inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Adapted from Rifampicin methods): [3]
-
Column: A reverse-phase C18 column (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-1.5 min: 20% to 95% B
-
1.5-2.0 min: 95% B
-
2.0-2.1 min: 95% to 20% B
-
2.1-3.0 min: 20% B (Re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The exact MRM transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. Based on its molecular weight of 837.0 g/mol , the precursor ion [M+H]+ would be approximately m/z 837.4. Product ions would be determined from the fragmentation pattern.
-
For the internal standard (e.g., Rifampicin-d8), established transitions should be used.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Presentation: Quantitative Parameters
The following table summarizes the typical validation parameters that should be established for a bioanalytical method for this compound, with example data adapted from methods for other rifamycins.[3][4]
| Parameter | Recommended Acceptance Criteria | Example Data (Adapted from Rifampicin Methods) |
| Linearity (r²) | ≥ 0.99 | 0.9993[3] |
| Calibration Range | To cover expected concentrations | 5 - 40,000 µg/L[3] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 5 µg/L[3] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 5% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 6% |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -3.5% to 4.2% |
| Recovery (%) | Consistent, precise, and reproducible | ~92%[3] |
| Matrix Effect | To be assessed | Minimal significant effect observed |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of nominal | Stable under various conditions |
Signaling Pathways and Logical Relationships
The primary mechanism of action for rifamycins involves the inhibition of bacterial DNA-dependent RNA polymerase. The following diagram illustrates this key interaction.
Caption: Mechanism of action of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the development and validation of a robust analytical method for the quantification of this compound in biological samples. By adapting the well-established methodologies for other rifamycin antibiotics, researchers can efficiently establish a sensitive and specific LC-MS/MS assay. Rigorous validation according to regulatory guidelines is essential to ensure the reliability of the data generated for pharmacokinetic and other drug development studies.
References
- 1. This compound | C44H60N4O12 | CID 135475446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phase I pharmacokinetic study of a new 3-azinomethyl-rifamycin (this compound) as compared to rifampicin [pubmed.ncbi.nlm.nih.gov]
- 3. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of Rifametane with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for utilizing Rifametane (Rifampin) in combination with other antibiotics. This document is intended to guide researchers in designing and executing experiments to evaluate synergistic antimicrobial effects, particularly against challenging bacterial pathogens.
Introduction
This compound, a member of the rifamycin class of antibiotics, functions by inhibiting DNA-dependent RNA polymerase in bacteria, thereby preventing transcription and protein synthesis.[1] While a potent bactericidal agent, its use as a monotherapy is often limited by the rapid emergence of resistance.[1] Consequently, this compound is frequently employed in combination with other antimicrobial agents to enhance efficacy, broaden the spectrum of activity, and mitigate the development of resistance.[1][2]
Combination therapy with this compound has shown significant promise in treating complex infections, especially those involving biofilms and multidrug-resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The synergistic or additive effects observed with various antibiotic classes underscore the importance of systematic in vitro and in vivo evaluation to identify optimal therapeutic pairings.
Common Antibiotic Combinations with this compound
This compound has been investigated in combination with a variety of antibiotics against numerous pathogens. The most extensively studied combinations are with agents targeting Gram-positive organisms, particularly in the context of prosthetic joint infections and bacteremia.
This compound and Daptomycin
This combination is frequently explored for the treatment of MRSA infections, especially those associated with biofilms on medical devices.[5][6] Daptomycin, a cyclic lipopeptide, disrupts the bacterial cell membrane potential. The synergy with this compound is thought to arise from their distinct mechanisms of action, leading to enhanced bacterial killing and a reduced likelihood of resistance emergence.
This compound and Vancomycin
A glycopeptide antibiotic that inhibits cell wall synthesis, vancomycin is a standard treatment for MRSA infections.[7] The combination with this compound has been a cornerstone in the management of prosthetic joint infections.[8] However, the nature of their interaction can be complex, with some studies reporting antagonism, highlighting the importance of careful in vitro evaluation.[3]
This compound and Fosfomycin
Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of peptidoglycan synthesis.[9] This combination has demonstrated significant synergy against staphylococcal isolates, including MRSA, both in planktonic and biofilm-associated bacteria.[10][11]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro and in vivo studies, providing a comparative overview of the efficacy of this compound combination therapies.
Table 1: In Vitro Synergy Data for this compound Combinations
| Combination | Organism(s) | Method | Key Findings | Reference(s) |
| This compound + Daptomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Checkerboard, Time-Kill Assay | Synergy observed in a significant percentage of isolates.[11] | [11] |
| This compound + Vancomycin | Staphylococcus aureus | Checkerboard | Variable results, with some studies showing synergy and others indifference or antagonism.[3] | [3] |
| This compound + Fosfomycin | Staphylococcus aureus, Coagulase-Negative Staphylococci | Checkerboard | Additive to synergistic effects observed.[5] | [5] |
| This compound + Linezolid | MRSA | Checkerboard | Synergistic activity reported against a majority of tested isolates.[8] | [8] |
Table 2: In Vivo Efficacy of this compound Combination Therapies
| Combination | Animal Model | Infection Type | Key Findings | Reference(s) |
| This compound + Daptomycin | Rabbit | Prosthetic Joint Infection (MRSA) | Combination therapy significantly improved cure rates compared to monotherapy. | |
| This compound + Vancomycin | Mouse | Prosthetic Joint Infection (S. aureus) | Enhanced efficacy observed with the combination therapy.[8] | [8] |
| This compound + Fosfomycin | Guinea Pig | Foreign-Body Infection (MRSA) | Combination therapy resulted in a high cure rate of biofilm infections.[11] | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound combination therapies.
In Vitro Synergy Testing: Checkerboard Assay
The checkerboard assay is a common method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial isolates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of this compound and the second antibiotic
-
Sterile multichannel pipettes and reservoirs
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic at a concentration at least 10 times the expected Minimum Inhibitory Concentration (MIC).
-
Plate Setup:
-
Add 50 µL of sterile MHB to each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of Antibiotic A (e.g., this compound).
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of Antibiotic B.
-
Column 11 should contain serial dilutions of Antibiotic B alone, and row H should contain serial dilutions of Antibiotic A alone to determine their individual MICs. Column 12, row H should be a growth control well with no antibiotics.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by using a microplate reader. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index:
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
-
FIC Index (FICI) = FIC of drug A + FIC of drug B
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay
This dynamic assay provides information on the rate of bacterial killing by antimicrobial agents, alone and in combination.
Materials:
-
Bacterial isolates
-
Appropriate broth medium (e.g., MHB)
-
Stock solutions of antibiotics
-
Shaking incubator
-
Spectrophotometer
-
Apparatus for colony counting (e.g., agar plates, automated colony counter)
Procedure:
-
Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Dilute the culture in fresh, pre-warmed broth to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Experimental Setup: Prepare tubes or flasks containing the broth with:
-
No antibiotic (growth control)
-
Antibiotic A alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
Antibiotic B alone (at a clinically relevant concentration)
-
Combination of Antibiotic A and Antibiotic B
-
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Enumeration of Viable Bacteria: Perform serial dilutions of each aliquot and plate onto appropriate agar plates. Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
-
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the least active single agent.
-
In Vivo Model: Murine Prosthetic Joint Infection
Animal models are crucial for evaluating the efficacy of antibiotic combinations in a setting that mimics clinical infections.
Materials:
-
Mice (e.g., C57BL/6)
-
Small metallic or polymer implants (e.g., Kirschner wires, small screws)
-
Surgical instruments
-
Bacterial strain (e.g., MRSA)
-
Antibiotic solutions for administration (e.g., intraperitoneal, subcutaneous)
-
Imaging system for in vivo bioluminescence (if using a bioluminescent bacterial strain)
Procedure:
-
Implant Surgery: Under anesthesia and aseptic conditions, surgically create a small defect in a long bone (e.g., femur or tibia) and insert a sterile implant.
-
Infection: Inoculate a defined number of bacteria (e.g., 10^3 to 10^4 CFU) directly into the joint space or implant site.
-
Treatment: After a predetermined period to allow for biofilm formation (e.g., 7 days), initiate treatment with the antibiotic regimens (monotherapy and combination therapy) administered via an appropriate route and schedule.
-
Monitoring: Monitor the infection progression through methods such as in vivo bioluminescence imaging, measurement of joint swelling, and general health assessment.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and harvest the implant and surrounding tissues.
-
Bacterial Load Quantification: Homogenize the tissues and sonicate the implants to dislodge adherent bacteria. Perform serial dilutions and plate to determine the CFU per gram of tissue or per implant.
-
Data Analysis: Compare the bacterial loads between the different treatment groups and the untreated control group.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with other antibiotics are often multifactorial, involving both direct effects on the bacteria and modulation of the host immune response.
Dual-Target Inhibition
The most straightforward mechanism of synergy involves the simultaneous inhibition of two distinct and essential bacterial processes. For instance, the combination of this compound (inhibiting RNA synthesis) and a cell wall synthesis inhibitor (like vancomycin or fosfomycin) can lead to a more rapid and complete bacterial killing than either agent alone.
Enhanced Drug Penetration
It has been hypothesized that some antibiotics, by damaging the bacterial cell wall or membrane, may facilitate the entry of this compound into the bacterial cell, thereby increasing its effective concentration at the target site, the RNA polymerase.
Anti-Biofilm Activity
This compound is particularly effective against bacteria within biofilms. Biofilms are notoriously difficult to treat due to their protective extracellular matrix and the dormant state of many of the embedded bacteria. This compound's ability to penetrate the biofilm matrix and kill these persister cells is a key component of its efficacy in combination therapies for implant-associated infections.
Modulation of Host Immune Response
Recent studies have suggested that this compound may also exert immunomodulatory effects. For example, it has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, which can dampen the inflammatory response. While the direct link to antibiotic synergy is still under investigation, this modulation of the host response could create a more favorable environment for bacterial clearance.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a proposed signaling pathway.
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Workflow for the Time-Kill Assay.
Caption: Proposed Dual-Target Mechanism of Synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergy Testing by Checkerboard Assay [bio-protocol.org]
- 3. Pharmacodynamic assessment of vancomycin-rifampicin combination against methicillin resistant Staphylococcus aureus biofilm: a parametric response surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Rifampin against Staphylococcal Biofilm Infections In Vitro, in Animal Models, and in Orthopedic-Device-Related Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Mouse model of hematogenous implant-related Staphylococcus aureus biofilm infection reveals therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rifampin Combination Therapy for Nonmycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Activity of Fosfomycin and Rifampin against Methicillin-Resistant Staphylococcus aureus Biofilm In Vitro and in an Experimental Foreign-Body Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mouse Model of Post-Arthroplasty Staphylococcus aureus Joint Infection to Evaluate In Vivo the Efficacy of Antimicrobial Implant Coatings | PLOS One [journals.plos.org]
- 10. In Vitro Synergy of Daptomycin plus Rifampin against Enterococcus faecium Resistant to both Linezolid and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Rifamycins in Treating Intracellular Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of rifamycins, a class of potent antibiotics, in the research and development of treatments for infections caused by intracellular bacteria. This document details the mechanism of action, summarizes key quantitative data, and provides detailed protocols for relevant in vitro and in vivo experimental models.
Introduction to Rifamycins and Intracellular Bacterial Infections
Intracellular bacterial pathogens, which include species of Mycobacterium, Staphylococcus, Salmonella, Brucella, and Listeria, pose a significant therapeutic challenge as they reside within host cells, shielding them from many standard antibiotics and host immune defenses. Rifamycins, such as rifampin (also known as rifampicin), rifabutin, and rifapentine, are a critical class of antibiotics for treating these infections due to their ability to penetrate host cell membranes and exert their bactericidal effects within the intracellular environment.[1][2]
The primary mechanism of action for rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase, which is essential for transcription and subsequent protein synthesis.[3] This specific targeting of a prokaryotic enzyme ensures high efficacy against bacteria with minimal off-target effects on eukaryotic host cells.[3] Beyond their direct antimicrobial activity, some rifamycins also exhibit immunomodulatory properties, further aiding in the resolution of infection.[4][5]
Quantitative Data: In Vitro Efficacy of Rifamycins
The following tables summarize the in vitro activity of various rifamycins against several important intracellular bacterial pathogens. Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Intracellular MIC (or MIC90, the concentration to inhibit 90% of isolates) reflects the antibiotic's efficacy against bacteria residing within host cells.
Table 1: Minimum Inhibitory Concentrations (MICs) of Rifamycins Against Various Intracellular Bacteria
| Antibiotic | Bacterial Species | MIC Range (µg/mL) | Reference |
| Rifampin | Staphylococcus aureus | 0.002 | [3] |
| Rifampin | Escherichia coli | 8 | [3] |
| Rifampin | Mycobacterium tuberculosis | 0.1 - 0.2 | [3] |
| Rifampin | Brucella spp. (MIC90) | 1 | [6] |
| Rifapentine | Brucella spp. (MIC90) | 1 | [6] |
| Rifabutin | Mycobacterium avium complex | - | [7] |
| Rifabutin | Mycobacterium abscessus | - | [7] |
| Rifabutin | Mycobacterium kansasii | - | [7] |
Table 2: Intracellular Activity of Rifamycins Against Mycobacterium tuberculosis in THP-1 Macrophages
| Antibiotic | Intracellular MIC90 (µM) | Reference |
| Rifampin | 0.02 - 0.06 | [8] |
| Isoniazid | < 1 | [8] |
| Moxifloxacin | < 1 | [8] |
| Linezolid | < 2.5 | [8] |
| Levofloxacin | < 2.5 | [8] |
Table 3: Intracellular Bacterial Load Reduction of Mycobacterium abscessus in THP-1 Macrophages by Rifabutin
| Treatment | Concentration (µg/mL) | Time Point | Log Reduction in CFU | Reference |
| Rifabutin | 12.5 | 1 day post-infection | ~3 | [9] |
| Rifabutin | 12.5 | 3 days post-infection | ~3 | [9] |
| Amikacin (control) | 50 | 1-3 days post-infection | Significant reduction | [9] |
| Rifampin (control) | 50 | 1-3 days post-infection | No effect | [9] |
Experimental Protocols
In Vitro Macrophage Infection Model for Intracellular Efficacy
This protocol is designed to assess the efficacy of rifamycins against intracellular bacteria using a macrophage cell line, such as THP-1.
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
RPMI-1640 medium with L-glutamine, supplemented with 10% fetal bovine serum (FBS)
-
Bacterial strain of interest (e.g., S. aureus, M. tuberculosis)
-
Rifamycin compound to be tested
-
Gentamicin or other non-cell-permeable antibiotic
-
Sterile water or 0.1% Triton X-100 for cell lysis
-
Phosphate-buffered saline (PBS)
-
Agar plates for bacterial enumeration (CFU counting)
Protocol:
-
Macrophage Differentiation:
-
Bacterial Infection:
-
Prepare a bacterial suspension in RPMI-1640 medium.
-
Infect the differentiated macrophages at a multiplicity of infection (MOI) of 10.[10]
-
Incubate for 1-2 hours to allow for phagocytosis.
-
-
Removal of Extracellular Bacteria:
-
Wash the cells with PBS to remove non-phagocytosed bacteria.
-
Add fresh medium containing a high concentration of a non-cell-permeable antibiotic (e.g., 100 µg/mL gentamicin) for 1 hour to kill any remaining extracellular bacteria.[11]
-
-
Antibiotic Treatment:
-
Wash the cells again with PBS.
-
Add fresh medium containing the desired concentrations of the test rifamycin. Include a vehicle control (e.g., DMSO) and a positive control antibiotic.
-
-
Quantification of Intracellular Bacteria:
-
At desired time points (e.g., 0, 24, 48, 72 hours), wash the cells with PBS.
-
Lyse the macrophages with sterile water or 0.1% Triton X-100 to release the intracellular bacteria.[11]
-
Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of viable bacteria (CFU).
-
In Vitro Macrophage Infection Workflow.
Zebrafish Larvae Model for In Vivo Efficacy
The zebrafish larva is a powerful in vivo model for studying intracellular bacterial infections and for screening antimicrobial compounds due to its optical transparency and well-conserved innate immune system.[12][13]
Materials:
-
Zebrafish embryos (Tg(mpeg1:mCherry) or other relevant transgenic lines with fluorescent immune cells are recommended)
-
Egg water (60 µg/mL sea salts)
-
0.003% N-Phenylthiourea (PTU) to prevent melanization[12]
-
Bacterial strain of interest, fluorescently labeled (e.g., with GFP or mCherry)
-
Microinjection apparatus
-
Rifamycin compound to be tested
Protocol:
-
Embryo Preparation:
-
Infection:
-
Anesthetize the larvae (e.g., with tricaine).
-
Prepare a bacterial suspension of known concentration.
-
Inject a defined number of fluorescently labeled bacteria (e.g., 300 CFU) into the circulation via the caudal vein or duct of Cuvier.[14]
-
-
Treatment:
-
At a set time post-infection (e.g., 1 hour), inject the larvae with the rifamycin compound at the desired concentration.[14] A vehicle control group should be included.
-
-
Analysis:
-
At various time points post-treatment, image the larvae using fluorescence microscopy to visualize the bacterial burden and the interaction with immune cells (macrophages and neutrophils).
-
Bacterial load can be quantified through fluorescence intensity measurements or by homogenizing larvae and plating for CFU counting.
-
Monitor larval survival over several days.
-
Zebrafish In Vivo Infection Workflow.
Signaling Pathways Modulated by Rifamycins
Rifamycins not only have direct bactericidal effects but can also modulate host cell signaling pathways, which can contribute to their therapeutic efficacy.
Immunomodulatory Effects
Rifamycin SV has been shown to exert anti-inflammatory and immunomodulatory effects.[4][5] It can activate the Pregnane X Receptor (PXR), a nuclear receptor involved in detoxification and inflammation, and inhibit the pro-inflammatory NF-κB signaling pathway.[15] This dual activity leads to the downregulation of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-8, in monocytes, macrophages, and epithelial cells.[4][15]
Immunomodulatory Signaling of Rifamycin SV.
Interaction with Autophagy
Autophagy is a cellular process for degrading and recycling cellular components, and it plays a crucial role in eliminating intracellular pathogens, a process termed xenophagy.[16] Some studies suggest that rifampin can inhibit rapamycin-induced autophagy.[17] The interplay between rifamycins, bacterial manipulation of autophagy, and the host autophagic response is a complex area of ongoing research. Modulating autophagy could be a potential therapeutic strategy in combination with antibiotics to enhance the clearance of intracellular bacteria.
Conclusion
Rifamycins are indispensable tools in the fight against intracellular bacterial infections. Their ability to penetrate host cells and effectively kill resident pathogens, coupled with potential immunomodulatory effects, makes them a cornerstone of therapy and a subject of continued research. The protocols and data presented here provide a framework for researchers and drug developers to evaluate and optimize the use of rifamycins and to discover novel therapeutic strategies for these challenging infections.
References
- 1. Adjunctive rifampin for the treatment of Staphylococcus aureus bacteremia with deep infections: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Rifampin-Resistant Mutants of Listeria monocytogenes and Their Characterization by rpoB Gene Sequencing, Temperature Sensitivity for Growth, and Interaction with an Epithelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Anti-inflammatory and immunomodulatory activities of rifamycin SV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activities of new macrolides and rifapentine against Brucella spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Rifamycin Derivatives against Nontuberculous Mycobacteria, Including Macrolide- and Amikacin-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rifabutin Is Bactericidal against Intracellular and Extracellular Forms of Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoscaled Discovery of a Shunt Rifamycin from Salinispora arenicola Using a Three-Color GFP-Tagged Staphylococcus aureus Macrophage Infection Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting Salmonella Typhimurium Invasion and Intracellular Survival Using Pyrogallol [frontiersin.org]
- 12. Infection of Zebrafish Embryos with Intracellular Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zebrafish Embryo Infection Model to Investigate Pseudomonas aeruginosa Interaction With Innate Immunity and Validate New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. article.imrpress.com [article.imrpress.com]
- 15. Rifamycin SV Anti-inflammatory and Immunomodulatory Activities for Treatment of Mucosal and Liver Inflammation [infectiologyjournal.com]
- 16. Frontiers | Macrophage Autophagy and Bacterial Infections [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Rifametane in Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifametane (also known as SPA-S-565) is a semi-synthetic derivative of rifamycin SV.[1] As a member of the rifamycin class of antibiotics, it is of interest in the field of tuberculosis (TB) research due to the established potent antimycobacterial activity of this drug family.[2][3] Rifamycins are a cornerstone of first-line TB treatment, and new derivatives are continually being investigated to improve upon existing therapies.[2][3] These application notes provide an overview of the available data on this compound and generalized protocols for its investigation in a research setting.
Mechanism of Action
This compound, like other rifamycins, is understood to exert its antibacterial effect by inhibiting the bacterial DNA-dependent RNA polymerase. This enzyme is crucial for the transcription of DNA into RNA, a fundamental step in protein synthesis. By binding to the β-subunit of the bacterial RNA polymerase, rifamycins effectively block the elongation of the messenger RNA (mRNA) chain. This disruption of transcription leads to a cessation of essential protein production, ultimately resulting in bacterial cell death. A key advantage of rifamycins is their selectivity for the prokaryotic RNA polymerase, which minimizes their effect on the corresponding mammalian enzyme.
Quantitative Data Summary
The available research on this compound is primarily from early-phase pharmacokinetic studies. The following tables summarize the key pharmacokinetic parameters of this compound in comparison to Rifampicin, a widely used anti-TB drug.
Table 1: Comparative Pharmacokinetics of this compound and Rifampicin in Healthy Human Volunteers (Single 300 mg Oral Dose) [4]
| Parameter | This compound | Rifampicin |
| Peak Serum Concentration (Cmax) | 7.82 µg/ml | 4.04 µg/ml |
| Elimination Half-life (t½) | 10.58 h | 1.89 h |
| Area Under the Curve (AUC 0-inf) | 142.3 µg·h/ml | 19.9 µg·h/ml |
| Mean Residence Time (MRT) | 18.05 h | 3.93 h |
Table 2: Comparative Pharmacokinetics of this compound and Rifampicin in Animal Models (Single Dose) [5]
| Animal Model | Dose and Route | Drug | Peak Serum Concentration (Cmax) | Serum Half-life (t½) |
| Mouse | 10 mg/kg (oral) | This compound | Similar to Rifampicin | Longer than Rifampicin |
| Rat | 20 mg/kg (IV) | This compound | - | ~6 times longer than Rifampicin |
| Dog | 1.25 mg/kg (oral) | This compound | - | ~3 times longer than Rifampicin |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely published. The following are generalized protocols for the in vitro and in vivo evaluation of rifamycin derivatives against Mycobacterium tuberculosis, adapted from methodologies used for similar compounds like rifapentine.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of a rifamycin derivative against M. tuberculosis using the microplate Alamar Blue assay (MABA).
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
This compound (or other rifamycin derivative) stock solution of known concentration
-
Alamar Blue reagent
-
96-well microplates
-
Sterile saline solution with 0.05% Tween 80
-
Spectrophotometer or fluorometer
Procedure:
-
Bacterial Culture Preparation: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Inoculum Preparation: Adjust the bacterial culture with sterile saline containing Tween 80 to a McFarland standard of 1.0. Further dilute this suspension 1:20 in supplemented 7H9 broth to obtain the final inoculum.
-
Drug Dilution: Prepare serial twofold dilutions of the this compound stock solution in supplemented 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
In Vivo Efficacy in a Murine Tuberculosis Model
This protocol describes a general procedure for evaluating the efficacy of a rifamycin derivative in a mouse model of chronic tuberculosis.
Materials:
-
BALB/c mice (or other suitable strain)
-
Mycobacterium tuberculosis H37Rv
-
Aerosol exposure chamber for infection
-
This compound (or other rifamycin derivative) formulated for oral gavage
-
Isoniazid and Pyrazinamide for combination therapy
-
Sterile phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Middlebrook 7H11 agar plates supplemented with OADC
Procedure:
-
Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.
-
Pre-treatment Period: Allow the infection to establish for 4-6 weeks. At this point, a baseline bacterial load in the lungs and spleen can be determined from a control group of mice.
-
Treatment Initiation: Begin treatment with this compound, typically administered daily or intermittently via oral gavage. Include control groups receiving the standard TB drug regimen (e.g., Rifampin, Isoniazid, Pyrazinamide) and a vehicle control group.
-
Treatment Duration: Continue treatment for a predefined period, typically 4 to 8 weeks.
-
Assessment of Bacterial Load: At specified time points during and after treatment, euthanize groups of mice. Aseptically remove the lungs and spleen and homogenize the tissues in sterile PBS.
-
Colony Forming Unit (CFU) Enumeration: Plate serial dilutions of the tissue homogenates on supplemented Middlebrook 7H11 agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of CFUs to determine the bacterial load in each organ.
-
Data Analysis: Compare the CFU counts between the treatment and control groups to assess the bactericidal and sterilizing activity of the test compound.
Visualizations
Signaling Pathway: Mechanism of Action of Rifamycins
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Treatment-Shortening Effect of a Novel Regimen Combining Clofazimine and High-Dose Rifapentine in Pathologically Distinct Mouse Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of new rifamycins against rifampicin-resistant M. tuberculosis and MAIS-complex mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bactericidal activity in vitro of various rifamycins against Mycobacterium avium and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Rifapentine Susceptibility Tests for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Rifametane-Resistant Bacterial Strains for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance is a critical area of research, necessitating robust laboratory models to study resistance mechanisms, evaluate new antimicrobial agents, and develop novel therapeutic strategies. Rifametane, a rifamycin-class antibiotic, functions by inhibiting bacterial DNA-dependent RNA polymerase.[1] The development of bacterial strains resistant to this agent is a key step in understanding its long-term efficacy and the genetic adaptations that lead to resistance.
These application notes provide detailed protocols for the in vitro development and characterization of this compound-resistant bacterial strains. The methodologies are based on established principles for inducing resistance to rifamycins, primarily Rifampicin, which shares the same mechanism of action and resistance pathways.[2][3] Resistance to this class of antibiotics is most commonly associated with specific point mutations in the gene encoding the β subunit of RNA polymerase (rpoB).[3][4][5]
Data Presentation: Quantitative Parameters for Rifamycin Resistance
The following table summarizes key quantitative data gathered from studies on rifampicin resistance, which serves as a reliable proxy for this compound. These values provide a baseline for designing experiments to select and characterize resistant strains.
| Parameter | Bacterial Species | Typical Values / Observations | Source(s) |
| Primary Resistance Mechanism | Mycobacterium tuberculosis, E. coli, S. aureus | Mutations in the 81-bp Rifampicin Resistance Determining Region (RRDR) of the rpoB gene. | [3][4][6] |
| Common rpoB Mutations (Codons) | Mycobacterium tuberculosis | S531L (S450L in M. tuberculosis H37Rv numbering), H526Y (H445Y), D516V.[5][6] The S531L mutation is found in a high percentage of clinical isolates.[5] | [5][6] |
| Selection Concentration | Salmonella enterica | Initial exposure to 0.004 mg/ml of microbicides like CHG or BZC showed the greatest increase in MICs for surviving organisms. | [7] |
| Fold Increase in MIC/MBC | Salmonella enterica | Increases as high as 100-fold in Minimum Inhibitory and Bactericidal Concentrations were observed, though they were sometimes unstable. | [7][8] |
| Fitness Cost | Mycobacterium tuberculosis, E. coli | Some rpoB mutations can result in a biological fitness cost, potentially affecting growth rate or virulence, although compensatory mutations can arise. | [3][4] |
Experimental Protocols
Protocol 1: Induction of Resistance via Spontaneous Mutation and Selection
This protocol describes the most common method for isolating spontaneously occurring resistant mutants by plating a high-density bacterial culture on a selective medium containing this compound.
Materials:
-
Susceptible bacterial strain (e.g., E. coli, S. aureus)
-
Appropriate liquid broth medium (e.g., Luria-Bertani, Tryptic Soy Broth)
-
Appropriate solid agar medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile culture tubes, petri dishes, and spreader
-
Incubator
-
Spectrophotometer
Methodology:
-
Prepare Inoculum: Inoculate 5 mL of liquid broth with a single colony of the susceptible bacterial strain. Incubate overnight with shaking at the optimal temperature (e.g., 37°C) to reach a stationary phase. This creates a high-density population where spontaneous mutations are more likely to be present.
-
Prepare Selective Plates: Prepare the solid agar medium and autoclave. Allow it to cool to approximately 50-55°C. Add this compound from the stock solution to a final concentration that is 4-8 times the Minimum Inhibitory Concentration (MIC) for the susceptible parent strain. Pour the plates and let them solidify.
-
Plating for Selection: Concentrate the overnight culture by centrifugation if necessary. Plate a high density of cells (e.g., 10⁸ to 10⁹ CFU) onto the this compound-containing agar plates. Spread the inoculum evenly using a sterile spreader.
-
Incubation: Incubate the plates at the optimal growth temperature for 24-72 hours. The incubation time may need to be extended as resistant mutants may initially grow slower than the parent strain.
-
Isolate Resistant Colonies: Colonies that grow on the selective plates are presumptive this compound-resistant mutants.
-
Purify and Confirm: Streak individual resistant colonies onto fresh selective plates to purify the isolates. Confirm the resistance phenotype by determining the MIC (see Protocol 2).
-
Characterize Mechanism (Optional): Sequence the rpoB gene of the confirmed resistant isolates to identify mutations (see Protocol 3).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol details the broth microdilution method.[7]
Materials:
-
Parental (susceptible) and putative resistant bacterial strains
-
Mueller-Hinton Broth (or other appropriate broth)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Multichannel pipette
Methodology:
-
Prepare Bacterial Suspension: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. This can be done by suspending colonies in sterile saline or broth and adjusting the turbidity. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare Antibiotic Dilutions: In the 96-well plate, perform a two-fold serial dilution of this compound in the broth. For example, start with a high concentration (e.g., 128 µg/mL) and dilute down to a low concentration (e.g., 0.06 µg/mL).
-
Inoculate Plate: Add the standardized bacterial suspension to each well containing the antibiotic dilutions.
-
Controls: Include a positive control well (broth + bacteria, no antibiotic) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at the optimal temperature for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).
Protocol 3: Confirmation of Resistance via rpoB Gene Sequencing
This protocol outlines the steps to identify mutations within the Rifampicin Resistance Determining Region (RRDR) of the rpoB gene.
Materials:
-
Confirmed resistant bacterial isolate
-
Genomic DNA extraction kit
-
PCR primers flanking the rpoB RRDR
-
PCR master mix
-
Thermocycler
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Methodology:
-
Genomic DNA Extraction: Culture the resistant isolate overnight. Extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
PCR Amplification: Set up a PCR reaction to amplify the RRDR of the rpoB gene. Use primers designed specifically for the bacterial species of interest. A typical PCR program would be: initial denaturation at 95°C for 5 min, followed by 30-35 cycles of denaturation (95°C for 30s), annealing (55-60°C for 30s), and extension (72°C for 1 min), with a final extension at 72°C for 5 min.
-
Verify Amplicon: Run the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.
-
Purify PCR Product: Purify the amplified DNA fragment using a PCR purification kit to remove primers and dNTPs.
-
Sequencing: Send the purified PCR product for Sanger sequencing. Use both the forward and reverse primers in separate sequencing reactions for accuracy.
-
Analyze Sequence: Align the obtained sequence with the wild-type rpoB sequence from the parent strain. Identify any nucleotide changes that result in amino acid substitutions, which are the cause of resistance.
Visualizations
Caption: Workflow for developing this compound-resistant bacterial strains.
Caption: Mechanism of this compound action and mutational resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Understanding Rifampicin Resistance in Tuberculosis through a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycobacterium tuberculosis - Wikipedia [en.wikipedia.org]
- 7. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a protocol for predicting bacterial resistance to microbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Rifampicin
Application Note and Protocol
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Rifampicin using High-Performance Liquid Chromatography (HPLC). This method is applicable for the determination of Rifampicin in pharmaceutical formulations and biological matrices.
Introduction
Rifampicin is a potent antibiotic primarily used in the treatment of tuberculosis.[1] Accurate and reliable analytical methods are crucial for quality control of pharmaceutical products and for therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Rifampicin due to its high sensitivity, specificity, and accuracy.[2][3] This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the quantification of Rifampicin.
Principle
The method is based on the separation of Rifampicin from other components in the sample matrix using a C18 stationary phase and a suitable mobile phase. The separation is achieved through the differential partitioning of the analyte between the stationary and mobile phases. Detection and quantification are performed using an ultraviolet (UV) detector at a specific wavelength where Rifampicin exhibits maximum absorbance.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The specific conditions can be adapted based on the available instrumentation and specific application needs. Below are typical chromatographic conditions that have been successfully employed for Rifampicin analysis.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Luna C18 (250 x 4.6 mm, 5 µm)[1] | Atlantis dC18[4][5] | Kromasil C18 (250 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | 60% Acetate buffer (pH 4.5) and 40% Acetonitrile[1] | 0.01 M Monobasic sodium phosphate and Acetonitrile (60:40, v/v)[4][5] | Methanol, Acetonitrile, and Water (60:20:20, v/v)[6] |
| Flow Rate | 1.0 mL/min[1][6] | 1.0 mL/min[4][5] | 1.0 mL/min[6] |
| Detection Wavelength | 254 nm[1][6] | 337 nm[4][5] | 254 nm[6] |
| Injection Volume | 10 µL[1] | 100 µL[5] | 20 µL[6] |
| Run Time | 10 min[1] | 8 min[4] | - |
| Internal Standard | - | Hydrochlorothiazide (HCT)[4][5] | - |
Reagents and Standards
-
Rifampicin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Sodium acetate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Standard Solution Preparation
A stock solution of Rifampicin is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent, such as methanol or the mobile phase. Working standard solutions are then prepared by diluting the stock solution to various concentrations to construct a calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
Pharmaceutical Formulations (Tablets/Capsules): A number of tablets or the contents of capsules are weighed to determine the average weight. The sample is then crushed into a fine powder. An amount of powder equivalent to a known weight of Rifampicin is accurately weighed and dissolved in a suitable solvent. The solution is then filtered through a 0.45 µm membrane filter before injection into the HPLC system.
-
Biological Matrices (e.g., Human Plasma): For plasma samples, a protein precipitation or liquid-liquid extraction step is typically required to remove interferences.[4]
-
Protein Precipitation: Involves adding a precipitating agent like acetonitrile or methanol to the plasma sample, followed by centrifugation to separate the precipitated proteins. The supernatant is then collected and injected.
-
Liquid-Liquid Extraction: Involves extracting Rifampicin from the plasma using an immiscible organic solvent (e.g., a mixture of methyl tert-butyl ether and dichloromethane).[4] The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection.
-
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[7] Key validation parameters are summarized below.
| Validation Parameter | Typical Results |
| Linearity (Correlation Coefficient, r²) | > 0.998[6][8] |
| Linearity Range | 0.3 - 25 µg/mL (in plasma)[4][5], 40 - 100 µg/mL (in formulation)[6] |
| Accuracy (% Recovery) | 96.6% - 103.9%[8] |
| Precision (% RSD) | < 2%[8] |
| Limit of Detection (LOD) | 0.5 µg/mL[6] |
| Limit of Quantification (LOQ) | 1.75 µg/mL[6] |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of Rifampicin.[1] |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic parameters. |
Protocol
Preparation of Mobile Phase (Example: Condition 2)
-
Prepare a 0.01 M monobasic sodium phosphate solution.
-
Mix the 0.01 M monobasic sodium phosphate solution and acetonitrile in a 60:40 (v/v) ratio.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
Preparation of Standard Solutions
-
Accurately weigh about 25 mg of Rifampicin reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 15, 20, 25 µg/mL).
Preparation of Sample Solution (Tablet)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Rifampicin and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solutions.
-
Record the chromatograms and measure the peak areas.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the Rifampicin standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of Rifampicin in the sample solutions from the calibration curve using the measured peak areas.
-
Calculate the amount of Rifampicin in the original sample, taking into account the dilution factors.
System Suitability
Before starting the analysis, system suitability tests should be performed to ensure that the chromatographic system is working correctly.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of replicate injections | ≤ 2.0% |
Visualization of the Experimental Workflow
Caption: Workflow for HPLC analysis of Rifampicin.
References
- 1. ijpca.org [ijpca.org]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. wjpmr.com [wjpmr.com]
- 4. saudijournals.com [saudijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a New Reversed Phase HPLC Method for the Quantitation of Azithromycin and Rifampicin in a Capsule Formulation [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Rifametane Insolubility in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rifametane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: My this compound is not dissolving in my aqueous buffer. What can I do?
Insolubility in aqueous buffers is a common issue with this compound and related compounds. Here are a few initial troubleshooting steps:
-
pH Adjustment: The solubility of rifamycin-class antibiotics is often pH-dependent.[2][3][4] Try adjusting the pH of your buffer. Acidic conditions tend to increase the solubility of Rifampicin, a related compound.[2][3]
-
Co-solvents: Consider using a small percentage of a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are commonly used to first dissolve the compound before diluting it into your aqueous buffer.[5] For example, Rifampicin can be dissolved in DMF and then diluted with an aqueous buffer to achieve a working solution.[5]
-
Gentle Heating and Sonication: Applying gentle heat or using a sonicator can sometimes help to dissolve the compound, but be cautious about potential degradation at elevated temperatures.
If these initial steps are insufficient, more advanced formulation strategies may be necessary.
Q3: What are the most common advanced techniques to improve the aqueous solubility of this compound?
Several formulation strategies can significantly enhance the aqueous solubility and dissolution rate of poorly soluble drugs like this compound. The most common and effective methods include:
-
Solid Dispersion: This technique involves dispersing the drug in a hydrophilic polymer matrix at a solid state.[6][7] This can be achieved through methods like solvent evaporation or melt extrusion.[8]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming inclusion complexes with enhanced aqueous solubility.[9][10][11]
-
Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.[12][13]
Q4: How do I choose the best solubility enhancement technique for my experiment?
The selection of an appropriate technique depends on several factors, including the physicochemical properties of this compound, the desired release profile, and the intended application. Below is a logical workflow to guide your decision-making process.
Caption: A decision-making workflow for selecting an appropriate solubility enhancement technique.
Troubleshooting Guides
Solid Dispersion
Issue: Low drug loading or poor miscibility with the polymer carrier.
Possible Causes & Solutions:
| Cause | Solution |
| Incompatible Drug-Polymer Pair | Screen different hydrophilic polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or polyethylene glycol (PEG).[8] |
| Incorrect Drug-to-Polymer Ratio | Experiment with different drug-to-polymer ratios (e.g., 1:1, 1:2, 1:5) to find the optimal balance between drug loading and miscibility.[8] |
| Phase Separation During Solvent Evaporation | Increase the rate of solvent evaporation by using a rotary evaporator or spray drying to quickly solidify the dispersion and prevent phase separation.[14] |
Issue: The drug recrystallizes during storage, leading to decreased solubility.
Possible Causes & Solutions:
| Cause | Solution |
| Thermodynamic Instability of the Amorphous State | Select a polymer with a high glass transition temperature (Tg) to restrict the mobility of the drug molecules and inhibit recrystallization. |
| Hygroscopicity of the Formulation | Store the solid dispersion in a desiccator or under low humidity conditions to prevent moisture-induced crystallization. |
Cyclodextrin Inclusion Complexation
Issue: Inefficient complexation and minimal solubility improvement.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Fit of Drug in Cyclodextrin Cavity | Try different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), or γ-cyclodextrin) as the cavity size varies.[11][15] |
| Suboptimal pH | The complexation efficiency can be pH-dependent.[16] Perform phase solubility studies at different pH values to determine the optimal conditions for complex formation.[4] |
| Weak Complex Stability | The stability of the inclusion complex is crucial.[9] Consider using a ternary complex approach by adding a small amount of a water-soluble polymer to enhance the stability of the drug-cyclodextrin complex.[17] |
Issue: Precipitation of the complex upon dilution.
Possible Causes & Solutions:
| Cause | Solution |
| Exceeding the Solubility Limit of the Complex | Determine the phase solubility diagram to understand the concentration limits of the complex in your desired medium.[4] |
| Changes in pH or Temperature | Ensure the final solution conditions (pH, temperature) are within the stability range of the inclusion complex. |
Nanoparticle Formulation
Issue: Inability to achieve the desired nanoparticle size or a wide particle size distribution.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Energy Input During Homogenization | Increase the homogenization pressure or the number of homogenization cycles.[18][19] For high-pressure homogenization, pressures between 500 and 1500 bar are typically used.[19] |
| Inappropriate Stabilizer Concentration | Optimize the concentration of the stabilizer (e.g., surfactants or polymers). Insufficient stabilizer can lead to particle aggregation. |
| Aggregation During Processing | Ensure adequate mixing and consider using a pre-milling step to reduce the initial particle size before high-pressure homogenization.[18] |
Issue: Physical instability of the nanosuspension (e.g., aggregation, sedimentation) over time.
Possible Causes & Solutions:
| Cause | Solution |
| Ostwald Ripening | Select a stabilizer that effectively adsorbs to the nanoparticle surface and provides a steric or electrostatic barrier to prevent particle growth. |
| Gravitational Settling | For long-term storage, consider converting the nanosuspension into a solid dosage form through freeze-drying or spray-drying. |
Issue: Challenges in scaling up the nanoparticle formulation process.
Possible Causes & Solutions:
| Cause | Solution |
| Batch-to-Batch Variability | Standardize all process parameters, including mixing speed, temperature, and homogenization pressure and duration.[13][20][21] |
| Equipment Limitations | Ensure that the laboratory-scale process can be translated to larger-scale equipment. This may require process modifications and re-optimization.[13][20][21] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This protocol is adapted from procedures used for the closely related compound, Rifampicin.
Materials:
-
This compound
-
β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Ethanol
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Molar Ratio Calculation: Determine the required amounts of this compound and cyclodextrin for a 1:1 molar ratio.
-
Moistening the Cyclodextrin: Place the calculated amount of cyclodextrin in a mortar. Add a small amount of a water:ethanol (1:1 v/v) mixture to the cyclodextrin and triturate to obtain a homogeneous paste.
-
Incorporation of this compound: Add the calculated amount of this compound to the cyclodextrin paste.
-
Kneading: Knead the mixture for 30-60 minutes. The mixture should be a consistent paste. If the mixture becomes too dry, add a few more drops of the water:ethanol mixture.
-
Drying: Scrape the resulting paste from the mortar and spread it on a clean glass plate. Dry the product at 40-50°C in an oven until a constant weight is achieved, or store it in a desiccator over anhydrous calcium chloride.
-
Sieving: Pass the dried complex through a fine sieve to obtain a uniform powder.
-
Characterization: Characterize the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).
-
Solubility Determination: Determine the aqueous solubility of the prepared complex and compare it to that of the pure drug.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Rifampicin | 13292-46-1 [chemicalbook.com]
- 4. Inclusion Complexes of Rifampicin with Native and Derivatized Cyclodextrins: In Silico Modeling, Formulation, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. oatext.com [oatext.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Advanced Nanoparticles in Combating Antibiotic Resistance: Current Innovations and Future Directions [mdpi.com]
- 13. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Preparation and Spectroscopic Characterization of Inclusion Complexes of 3D Ball-Milled Rifampicin with β-cyclodextrin and γ-cyclodextrin : 3D Ball-Milled Rifampicin with β-cyclodextrin and γ-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formulation of rifampicin-cyclodextrin complexes for lung nebulization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eijppr.com [eijppr.com]
- 18. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 19. SOP for High-Pressure Homogenization for Nanoparticle Production – SOP Guide for Pharma [pharmasop.in]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Rifametane Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Rifametane dosage in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, like other rifamycins, functions by inhibiting the bacterial DNA-dependent RNA polymerase.[1][2][3][4] This enzyme is crucial for the transcription of DNA into RNA, a vital step in protein synthesis. By binding to the β-subunit of the bacterial RNA polymerase, this compound effectively blocks the initiation of RNA synthesis, leading to bacterial cell death.[1][2] It is important to note that this compound shows high selectivity for the bacterial enzyme, with minimal inhibition of its mammalian counterpart.[2]
Q2: What are the reported pharmacokinetic properties of this compound in different animal species?
Pharmacokinetic studies have been conducted in several animal species, demonstrating that this compound generally has a longer half-life and higher area under the curve (AUC) values compared to rifampicin. Key pharmacokinetic parameters are summarized in the table below.
| Animal Species | Dosage | Key Findings |
| Mice | 10 mg/kg (oral) | Longer half-life and higher AUC compared to rifampicin. |
| Rats | 20 mg/kg (IV), 60 mg/kg (oral) | Longer serum half-life than rifampicin. |
| Dogs | 1.25 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg (oral) | Serum half-life is approximately 3 times longer than that of rifampicin. Repeated daily administration leads to high serum and liver concentrations. |
| Monkeys | 30 mg/kg (oral/IM) | Higher and more sustained serum concentrations compared to rifampicin. |
Q3: Are there any known adverse effects of rifamycins in animals that I should monitor for?
While specific toxicology data for this compound is limited, studies on the closely related rifamycin, rifampicin, can provide guidance on potential adverse effects. In dogs, rifampicin has been associated with:
-
Gastrointestinal disturbances: Vomiting and anorexia are commonly reported.[5][6]
-
Hepatotoxicity: Elevations in serum alanine aminotransferase (ALT) have been observed, particularly with longer durations of therapy.[5][6] Pre-treatment and weekly serum biochemistry monitoring are recommended to identify dogs at risk for liver toxicity.[5]
-
Discoloration of bodily fluids: A reddish-orange discoloration of urine, feces, saliva, and tears is a known and harmless side effect of rifamycins.[3][7]
-
Central Nervous System effects: In horses, CNS depression has been observed after intravenous administration of rifampicin.[3]
It is crucial to closely monitor animals for these signs of toxicity and to establish appropriate humane endpoints in your study protocol.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the administration and evaluation of this compound in animal studies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or low drug exposure (bioavailability) | Formulation issues: this compound, like many rifamycins, may have poor aqueous solubility. | - Optimize the formulation: Consider using a vehicle that enhances solubility. For oral gavage in rodents, common vehicles include corn oil with DMSO or aqueous solutions with co-solvents like PEG300 and surfactants like Tween 80. - Control for food effects: Administering rifamycins with food can decrease or delay absorption.[3] For consistency, administer the drug to fasted animals. A study on rifampicin in rats showed that administration in an acidic solution (0.1 M HCl) increased absorption, suggesting that solubility in the gastrointestinal fluid is a key factor.[8] |
| Administration technique: Improper oral gavage can lead to dosing errors or stress in the animals, which can affect physiological parameters. | - Ensure proper training: All personnel performing oral gavage should be adequately trained to minimize stress and prevent injury to the animals. - Refine the technique: Consider precoating the gavage needle with sucrose to reduce stress and improve animal welfare during the procedure. | |
| Observed animal distress or adverse events | Toxicity: The dose may be too high, or the animal model may be particularly sensitive to the compound. | - Dose reduction: If signs of toxicity are observed, consider reducing the dose. - Monitor liver function: As rifamycins can be hepatotoxic, monitor liver enzymes (e.g., ALT, AST) in the blood.[5][6] - Staggered dosing: If administering the drug daily, consider if an intermittent dosing schedule could achieve the desired therapeutic effect with fewer side effects, given this compound's long half-life. |
| Vehicle effects: The vehicle used for administration may be causing adverse reactions. | - Conduct a vehicle-only control group: This will help to differentiate between the effects of the vehicle and the drug. | |
| Lack of efficacy in the animal model | Inappropriate animal model: The chosen animal model may not accurately reflect the human disease state or the drug's mechanism of action. | - Re-evaluate the animal model: Ensure the pathophysiology of the disease in the chosen model is relevant to the human condition and that the target of this compound is present and accessible. For tuberculosis research, various mouse models (e.g., BALB/c, C3HeB/FeJ) are used to represent different aspects of the disease.[9][10] - Confirm drug exposure at the site of action: Measure the concentration of this compound in the target tissue to ensure it is reaching therapeutic levels. |
| Sub-optimal dosing regimen: The dose may be too low, or the dosing frequency may be inadequate. | - Dose-escalation study: Conduct a pilot study with a range of doses to determine the optimal therapeutic dose. - Consider the pharmacokinetic profile: Based on the long half-life of this compound, a less frequent dosing schedule might still maintain therapeutic concentrations. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to optimizing this compound dosage.
Oral Gavage Administration in Rodents
-
Preparation of this compound Formulation:
-
For a non-aqueous formulation, this compound can be dissolved in a vehicle such as corn oil, potentially with a small percentage of a co-solvent like dimethyl sulfoxide (DMSO) to aid dissolution. A common formulation for oral gavage in mice is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Ensure the final formulation is a homogenous suspension or solution. Gentle heating and sonication may be used to aid dissolution.
-
Prepare the formulation fresh daily, unless stability data indicates otherwise.
-
-
Animal Handling and Dosing:
-
Animals should be handled gently to minimize stress.
-
Use a proper-sized, ball-tipped gavage needle to prevent injury to the esophagus.
-
The volume to be administered should be calculated based on the animal's body weight and should not exceed recommended volumes (e.g., typically 10-20 mL/kg for rats).
-
Administer the formulation slowly to allow the animal to swallow.
-
Observe the animal for any signs of distress during and after the procedure.
-
Acute Oral Toxicity Study (LD50 Estimation) - Fixed Dose Method (Adapted from OECD Guideline 420)
-
Animal Selection: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats).
-
Sighting Study:
-
Administer a starting dose (e.g., 300 mg/kg) to a single animal.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Based on the outcome, the dose for the next animal is adjusted up or down.
-
-
Main Study:
-
Once the dose causing evident toxicity or no effects is identified, a group of five animals of the same sex is dosed at that level.
-
The animals are observed for clinical signs, body weight changes, and mortality over 14 days.
-
At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.
-
-
Data Analysis: The results are used to classify the substance into a toxicity category rather than providing a precise LD50 value, which aligns with modern efforts to reduce animal use in toxicity testing.[11][12][13][14]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in a bacterial cell.
Experimental Workflow for a Rodent Efficacy Study
Caption: General workflow for a rodent efficacy study of this compound.
Troubleshooting Logic for Poor Efficacy
Caption: A logical approach to troubleshooting poor efficacy in animal studies.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 3. Rifamycins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse effects of rifampicin in dogs and serum alanine aminotransferase monitoring recommendations based on a retrospective study of 344 dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RIFAMYCINS - Pedigogy [pedigogy.com]
- 8. Influence of Food on Rifampicin Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment-Shortening Effect of a Novel Regimen Combining Clofazimine and High-Dose Rifapentine in Pathologically Distinct Mouse Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. Shortcomings of LD50-values and acute toxicity testing in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
troubleshooting inconsistent results in Rifametane experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with Rifametane.
Troubleshooting Guides
This section addresses specific issues that may lead to inconsistent results in this compound experiments.
Question: Why am I observing high variability in CYP3A4 induction between different experimental runs?
Answer:
High variability in Cytochrome P450 3A4 (CYP3A4) induction experiments with this compound, a potent activator of the Pregnane X Receptor (PXR), can stem from several factors:
-
Cell Line Instability: Continuous cell lines can exhibit phenotypic drift over time. Key characteristics relevant to PXR-mediated induction, such as receptor expression and signaling pathway components, can change with increasing passage numbers.[1][2] It is recommended to use cells within a consistent and low passage number range for all experiments.
-
Serum Batch Variability: Fetal Bovine Serum (FBS) is a complex mixture of growth factors, hormones, and other components that can vary significantly between batches.[3] These variations can influence cell growth, basal PXR activity, and the cellular response to this compound. It is advisable to test new serum batches for their effect on CYP induction before use in critical experiments.
-
Inconsistent Cell Health and Density: The confluency of the cell monolayer at the time of treatment can impact the induction response. Overly confluent or sparse cultures may respond differently to this compound. Ensure consistent seeding density and monitor cell health and morphology prior to and during the experiment.
-
Donor Variability in Primary Hepatocytes: When using primary human hepatocytes, significant inter-individual differences in PXR expression and CYP3A4 inducibility are expected due to genetic variability.[4][5] It is crucial to use hepatocytes from multiple donors to obtain a representative understanding of the induction potential.
Question: My this compound treatment shows lower-than-expected or no induction of target genes. What are the possible causes?
Answer:
Several factors can contribute to a weak or absent induction response:
-
Suboptimal this compound Concentration: Ensure that the concentration of this compound used is appropriate for the cell model. The effective concentration can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration.
-
Compound Instability or Degradation: this compound, like other rifamycins, can be susceptible to degradation. Improper storage of stock solutions (e.g., exposure to light or repeated freeze-thaw cycles) can lead to a loss of potency. Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Issues with Stock Solution Preparation: this compound has limited solubility in aqueous solutions. Ensure that the compound is fully dissolved in a suitable solvent, such as DMSO or methanol, to create a high-concentration stock solution.[6][7][8] Precipitates in the stock solution will lead to inaccurate final concentrations in your experiment.
-
Incorrect Treatment Duration: The induction of CYP enzymes is a time-dependent process involving gene transcription and translation. A short exposure to this compound may not be sufficient to observe a significant increase in mRNA or protein levels. A time-course experiment is recommended to establish the optimal treatment duration.
-
Low PXR Expression in the Cell Model: The cell line used may have low endogenous expression of PXR, leading to a blunted response to agonists. Verify the PXR expression level in your cell line of choice.
Question: I am observing cytotoxicity at concentrations where I expect to see CYP induction. How can I address this?
Answer:
Cytotoxicity can confound the results of induction studies. Here are some strategies to mitigate this issue:
-
Perform a Cytotoxicity Assay: Prior to conducting induction experiments, it is essential to determine the non-toxic concentration range of this compound in your specific cell model using an assay such as the MTT or LDH release assay.[9]
-
Reduce Serum Concentration: High concentrations of serum can sometimes exacerbate the toxic effects of compounds. Consider reducing the serum percentage in your culture medium during the treatment period, but be mindful that this can also affect cell health and the induction response.[10]
-
Use a More Robust Cell Model: Some cell lines are inherently more sensitive to chemical insults. If cytotoxicity is a persistent issue, consider switching to a more robust cell line or using primary hepatocytes, which are often more physiologically relevant and can tolerate higher concentrations of some compounds.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a semisynthetic derivative of rifamycin. Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, which is crucial for protein biosynthesis in susceptible bacteria. In eukaryotic cells, this compound is a potent agonist of the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of a wide array of genes involved in drug metabolism and transport, most notably the cytochrome P450 enzymes like CYP3A4.
How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in a non-aqueous solvent such as dimethyl sulfoxide (DMSO) or methanol. For example, a 50 mg/mL stock solution in DMSO can be prepared.[6][7] Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Protect the solution from light. When preparing working solutions, thaw an aliquot and dilute it in the appropriate cell culture medium. Be aware that this compound may precipitate if the concentration in methanol is too high.[6]
What are the expected results for CYP3A4 induction with a PXR agonist like this compound?
The magnitude of CYP3A4 induction can vary significantly depending on the experimental system. In primary human hepatocytes, treatment with a potent PXR agonist like rifampicin can lead to a substantial increase in CYP3A4 mRNA expression, with reported fold changes ranging from 20-fold to over 150-fold.[11][12][13][14] In cell lines such as HepG2, the induction is typically more modest. The table below summarizes representative data for rifampicin, which can be used as a general guide for expected outcomes with this compound.
Data Presentation
Table 1: Representative CYP3A4 Induction by Rifampicin in Different In Vitro Models
| Cell Model | Concentration of Rifampicin | Treatment Duration | Endpoint | Fold Induction (approximate) | Reference |
| Primary Human Hepatocytes | 10 µM | 72 hours | mRNA | 80-fold | [11] |
| Primary Human Hepatocytes | 10 µM | 48 hours | mRNA | ~150-fold | [14] |
| HepG2 Cells | 10 µM | 24 hours | mRNA | ~4-fold | [15] |
Table 2: Factors Influencing Inconsistent Results in this compound Experiments
| Factor | Potential Impact | Recommended Action |
| Cell Line Passage Number | High passage numbers can lead to phenotypic drift and altered gene expression.[1][16] | Use cells within a defined, low passage number range. Regularly perform cell line authentication. |
| Serum Batch Variability | Different lots of FBS can contain varying levels of hormones and growth factors, affecting cell signaling and PXR activation.[3] | Test new serum batches before use in critical studies. Consider using serum-free media if appropriate for the cell line. |
| Compound Stability | Degradation of this compound in stock or working solutions can lead to reduced potency. | Prepare fresh working solutions for each experiment. Store stock solutions in aliquots at -20°C and protect from light. |
| Cell Plating Density | Cell confluency can influence cellular responses to external stimuli. | Maintain consistent seeding densities and ensure a healthy, evenly distributed monolayer before treatment. |
| Genetic Variability (Primary Cells) | Hepatocytes from different donors will exhibit varying levels of PXR expression and inducibility.[5] | Use cells from multiple donors to obtain a more representative result. |
Experimental Protocols
Protocol 1: PXR Activation Reporter Gene Assay
This protocol describes a general method for assessing the activation of PXR by this compound using a luciferase reporter gene assay in a suitable cell line (e.g., HepG2).
-
Cell Seeding: Seed HepG2 cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with a PXR expression vector and a reporter plasmid containing a PXR response element upstream of a luciferase gene. Use a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for receptor and reporter expression.
-
Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the transfection medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the treated cells for 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a co-transfected control reporter). Plot the fold induction over the vehicle control against the this compound concentration to determine the EC50 value.
Protocol 2: CYP3A4 Induction Assay in Primary Human Hepatocytes
This protocol outlines a method for measuring the induction of CYP3A4 mRNA by this compound in primary human hepatocytes.
-
Hepatocyte Plating: Plate cryopreserved primary human hepatocytes in collagen-coated 24-well plates according to the supplier's instructions. Allow the cells to acclimate for 24-48 hours.
-
Treatment: Prepare different concentrations of this compound in the appropriate hepatocyte culture medium. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Rifampicin).
-
Incubation: Incubate the cells for 48-72 hours.
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercial RNA purification kit.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers and probes specific for CYP3A4 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of CYP3A4 mRNA using the ΔΔCt method. Express the results as fold induction over the vehicle control.
Mandatory Visualization
Caption: PXR signaling pathway activation by this compound.
Caption: General workflow for a CYP induction experiment.
References
- 1. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 2. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Increasing sustainability and reproducibility of in vitro toxicology applications: serum-free cultivation of HepG2 cells [frontiersin.org]
- 4. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. goldbio.com [goldbio.com]
- 8. How to make a 50 mg/ml Rifampicin Stock Solution [protocols.io]
- 9. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Low-Serum Culture System for Prolonged in Vitro Toxicology Experiments on a Macrophage System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. researchgate.net [researchgate.net]
- 14. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
Technical Support Center: Improving the Oral Bioavailability of Rifampicin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Rifampicin to improve its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of Rifampicin?
A1: The primary challenges are:
-
Poor Aqueous Solubility: Rifampicin is a poorly water-soluble drug, which limits its dissolution rate in the gastrointestinal (GI) fluid, a prerequisite for absorption.[1]
-
pH-Dependent Instability: It is highly unstable in the acidic environment of the stomach, where it degrades rapidly. This degradation is accelerated in the presence of isoniazid, a drug it is commonly co-formulated with for tuberculosis treatment.[2][3]
-
Low Permeability: Some studies suggest that Rifampicin also has low intestinal permeability, which would classify it as a Biopharmaceutics Classification System (BCS) Class IV drug (low solubility, low permeability) rather than Class II (low solubility, high permeability).[4]
-
Polymorphism: Rifampicin exists in different crystalline and amorphous forms, each with distinct solubility and dissolution profiles, which can lead to variability in performance.[5][6]
-
Enzyme Induction: Rifampicin is a potent inducer of its own metabolism, which can decrease its bioavailability after repeated administration.[7]
Q2: Which formulation strategies are most effective for enhancing Rifampicin's oral bioavailability?
A2: Several strategies have proven effective. The most common include:
-
Lipid-Based Formulations: Particularly Solid Lipid Nanoparticles (SLNs), which encapsulate Rifampicin, protecting it from the acidic gastric environment and enhancing its absorption.[8][9]
-
Solid Dispersions: Dispersing Rifampicin in a hydrophilic polymer matrix (e.g., PEG 6000) can enhance its solubility and dissolution rate by converting it to an amorphous form.[1][10]
-
Nanoparticles: Polymeric nanoparticles can also be used to encapsulate the drug, offering protection and sustained release.[11][12]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of Rifampicin.[13]
Q3: How much improvement in bioavailability can be expected with these advanced formulations?
A3: The level of improvement varies significantly depending on the formulation strategy and the preclinical model used. For instance, an optimized Solid Lipid Nanoparticle (SLN) formulation demonstrated a 12.4-fold improvement in bioavailability in albino Wistar rats compared to a pure drug solution.[8] Solid dispersions have been shown to increase solubility by 2- to 4-fold.[4] Co-administration with certain herbal bioenhancers, such as a flavonoid glycoside from Cuminum cyminum, increased the maximum plasma concentration (Cmax) by 35% and the area under the curve (AUC) by 53% in rats.[14][15]
Troubleshooting Guides
Issue 1: Low Entrapment Efficiency (%EE) in Solid Lipid Nanoparticles (SLNs)
-
Question: My Rifampicin-loaded SLNs show low entrapment efficiency (<70%). What factors could be responsible and how can I improve it?
-
Answer:
-
Lipid Selection: Rifampicin's solubility in the solid lipid matrix is crucial. Ensure you have selected a lipid in which Rifampicin has high solubility. Stearic acid is a commonly used lipid for Rifampicin SLNs.[16]
-
Surfactant Concentration: The concentration of the surfactant (e.g., Poloxamer 188, Polyvinyl Alcohol) is critical. Insufficient surfactant can lead to drug expulsion from the lipid matrix during nanoparticle formation. Conversely, excessive surfactant can lead to the formation of micelles, which may solubilize the drug in the aqueous phase, reducing entrapment. Optimization of the surfactant concentration is necessary. One study found that increasing the concentration of PVA from 1% to 2% or 3% enhanced the encapsulation efficiency.[16]
-
Drug-to-Lipid Ratio: A high drug-to-lipid ratio can lead to supersaturation of the drug within the lipid matrix, causing it to be expelled. Experiment with lower drug-to-lipid ratios (e.g., 1:2 or 1:3) to see if %EE improves.[16]
-
Homogenization Parameters: If using a high-pressure homogenization technique, both the pressure and the number of cycles can influence %EE. Insufficient energy may lead to poor drug incorporation. Optimize these parameters based on your specific equipment.[8][17]
-
Issue 2: Physical Instability of Amorphous Solid Dispersion (Recrystallization)
-
Question: My Rifampicin solid dispersion formulation shows signs of recrystallization during stability studies. How can I prevent this?
-
Answer:
-
Polymer Selection: The chosen polymer must have good miscibility with Rifampicin and a high glass transition temperature (Tg) to reduce molecular mobility and prevent the drug from reordering into a crystalline state. Polyethylene glycol (PEG) and Polyvinylpyrrolidone (PVP) are common choices.[1][4]
-
Drug Loading: High drug loading increases the thermodynamic driving force for crystallization. Try reducing the drug-to-polymer ratio (e.g., 1:3 or 1:10) to ensure the drug is molecularly dispersed and stabilized within the polymer matrix.[1]
-
Storage Conditions: Store the solid dispersion under controlled temperature and humidity conditions, ideally well below the formulation's Tg. Moisture can act as a plasticizer, lowering the Tg and increasing molecular mobility, which facilitates recrystallization.
-
Manufacturing Method: The method of preparation (e.g., solvent evaporation, melt extrusion) can impact the homogeneity and stability of the solid dispersion. Ensure the chosen method achieves a uniform, molecular-level dispersion of the drug in the polymer.
-
Issue 3: Inconsistent Results in In Vitro Dissolution Studies
-
Question: I am observing high variability in the dissolution profiles of my Rifampicin formulations. What could be the cause?
-
Answer:
-
Dissolution Medium Instability: Rifampicin degrades in acidic media (e.g., 0.1 N HCl), which is a common dissolution medium for quality control. This degradation can lead to artificially low and variable concentration readings.[18][19]
-
Recommended Medium: For studying release kinetics, a more stable medium is recommended. Phosphate buffer at pH 7.4 containing an antioxidant like 0.02% w/v ascorbic acid has been shown to prevent the degradation of Rifampicin for over 24 hours.[19]
-
Wettability: Poorly soluble drugs like Rifampicin can suffer from poor wettability, causing the powder to float or clump, leading to inconsistent dissolution. The addition of a surfactant, such as sodium lauryl sulphate (e.g., 0.4% w/v), to the dissolution medium can improve wettability and provide more reproducible results.[18][20]
-
Apparatus and Agitation: Ensure that the dissolution apparatus (e.g., USP Apparatus 1 - Basket, or 2 - Paddle) and agitation speed (e.g., 50-100 rpm) are appropriate and consistently applied across all experiments as specified in established protocols.[21]
-
Data Summary Tables
Table 1: Enhancement of Rifampicin Solubility and Bioavailability with Different Formulations
| Formulation Type | Carrier/Key Excipients | Fold Increase in Solubility | Pharmacokinetic Improvement (in vivo) | Reference |
| Solid Lipid Nanoparticles (SLN) | Glyceryl monostearate, Poloxamer 188 | - | 12.4-fold increase in bioavailability (rats) | [8] |
| Solid Dispersion | Gelucire 44/14 | 2 to 4-fold | 2-fold increase in permeability (rat everted sac) | [4] |
| Solid Dispersion (Melt Granulation) | PEG 6000 | 161.53% increase in saturation solubility | - | [10] |
| Solid Dispersion (Melt Granulation) | Poloxomer 407 | 184.61% increase in saturation solubility | - | [10] |
| Co-administration | Flavonoid glycoside (from Cuminum cyminum) | - | Cmax ↑ by 35%, AUC ↑ by 53% (rats) | [14][15] |
| Polymeric Micelles | Poly(ε-caprolactone) | Enhanced apparent aqueous solubility | 3.3-fold increase in oral bioavailability (rats) | [22] |
Table 2: Characterization of Rifampicin Nanoparticle Formulations
| Formulation Type | Key Excipients | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLN) | Stearic Acid, PVA | 450 | - | 71.6 - 78.8 | [16] |
| Solid Lipid Nanoparticles (SLN) | Compritol 888 ATO, Poloxamer 188 | 456 ± 11 | - | 84.12 ± 2.78 | [8][17] |
| Polymeric Nanoparticles | P(3HB-co-4HB) | < 200 | < 0.200 | 26.58 | [12] |
| Chitosan-coated Nanoparticles | P(3HB-co-4HB), Chitosan | < 250 | < 0.400 | 14.43 | [12] |
Experimental Protocols
Protocol 1: Preparation of Rifampicin-Loaded Solid Lipid Nanoparticles (SLNs) by Emulsion Solvent Diffusion Method
This protocol is adapted from methodologies described in the literature.[16][23]
Materials:
-
Rifampicin
-
Lipid: Stearic Acid
-
Surfactant/Stabilizer: Polyvinyl Alcohol (PVA)
-
Organic Solvents: Chloroform and Methanol (as a mixture)
-
Aqueous Phase: Purified Water
Procedure:
-
Preparation of Organic Phase: Weigh the desired amounts of stearic acid and Rifampicin (e.g., a drug:lipid ratio of 1:2). Dissolve them completely in a mixture of chloroform and methanol in a beaker placed in a water bath at approximately 50°C.[16]
-
Preparation of Aqueous Phase: Prepare an aqueous solution of PVA (e.g., 2% w/v) in purified water. Heat gently if required to ensure complete dissolution.
-
Emulsification: Pour the organic solution into the aqueous PVA solution while homogenizing at high speed (e.g., 10,000-15,000 rpm) using a high-shear homogenizer. Continue homogenization for a specified period (e.g., 10-15 minutes) to form a uniform oil-in-water emulsion.
-
Solvent Evaporation: Transfer the resulting emulsion to a rotary evaporator. Remove the organic solvents under reduced pressure at a controlled temperature (e.g., 40°C). The dispersion of solid lipid nanoparticles in water will be formed as the solvent is removed.[23]
-
Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
-
Entrapment Efficiency (%EE): Separate the un-entrapped drug from the SLNs by ultracentrifugation. Measure the amount of free drug in the supernatant using UV-Vis spectrophotometry (at ~475 nm) or HPLC. Calculate %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol 2: In Vitro Dissolution Testing for Rifampicin Formulations
This protocol is designed to ensure drug stability during the test.[19][21]
Apparatus and Media:
-
Dissolution Apparatus: USP Apparatus 1 (Basket) at 100 rpm or USP Apparatus 2 (Paddle) at 50 rpm.
-
Dissolution Medium: 900 mL of phosphate buffer (pH 7.4) containing 0.02% w/v ascorbic acid. Maintain the temperature at 37 ± 0.5°C.[19]
-
Alternative Medium (for QC/poor wettability): 0.4% (w/v) sodium lauryl sulphate solution.[18]
Procedure:
-
Medium Preparation: Prepare the dissolution medium and allow it to de-aerate. Transfer 900 mL into each dissolution vessel and let it equilibrate to 37 ± 0.5°C.
-
Sample Introduction: Place a single dosage form (e.g., capsule, tablet, or an equivalent amount of powder/nanoparticle suspension) into each vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the samples promptly through a suitable filter (e.g., 0.45 µm syringe filter).
-
Analysis: Analyze the concentration of Rifampicin in the filtered samples using a validated HPLC method or UV-Vis spectrophotometry at approximately 475 nm.[24]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Mechanism of SLNs for protecting Rifampicin in the stomach.
Caption: Troubleshooting low entrapment efficiency in SLN formulations.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Rifampicin Bioavailability in Fixed-Dose Combinations for Tuberculosis Treatment: Evidence and Policy Actions [lungdiseasesjournal.com]
- 3. Regional gastrointestinal permeability of rifampicin and isoniazid (alone and their combination) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. opus.govst.edu [opus.govst.edu]
- 6. researchgate.net [researchgate.net]
- 7. Rifampicin – Pharmacokinetics [sepia2.unil.ch]
- 8. researchgate.net [researchgate.net]
- 9. Quality by Design Approach for Fabrication of Rifampicin-Loaded Solid Lipid Nanoparticles: Effect on Formulation and Characteristic Parameters [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Formulation and Pharmacokinetics of Self-Assembled Rifampicin Nanoparticle Systems for Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inclusion Complexes of Rifampicin with Native and Derivatized Cyclodextrins: In Silico Modeling, Formulation, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Herbal modulation of drug bioavailability: enhancement of rifampicin levels in plasma by herbal products and a flavonoid glycoside derived from Cuminum cyminum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Formulation, optimization, and characterization of rifampicin-loaded solid lipid nanoparticles for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dissolution test method for rifampicin-isoniazid fixed dose formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpsonline.com [ijpsonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Dissolution testing of marketed rifampicin containing fixed dose combination formulations using a new discriminative media: a post marketing retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Rifametane-Induced Cytotoxicity
Disclaimer: As Rifametane is a newer rifamycin derivative, publicly available data on its specific cytotoxicity mechanisms is limited. The following troubleshooting guides and FAQs are based on the well-established knowledge of related rifamycins, such as Rifampicin, and general principles of drug-induced liver injury (DILI). This information is intended to serve as a foundational guide for researchers. Experimental findings for this compound may vary, and protocols should be optimized accordingly.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of this compound-induced cytotoxicity?
Based on the known toxicology of the rifamycin class of antibiotics, this compound-induced cytotoxicity is likely multifactorial. The primary suspected mechanisms include:
-
Metabolic Bioactivation: Like other rifamycins, this compound is likely metabolized in the liver, primarily by cytochrome P450 enzymes. This process can generate reactive metabolites.[1][2] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and injury.[3]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) that overwhelm the cell's antioxidant capacity is a common mechanism of drug-induced toxicity. This can be a consequence of the metabolism of the drug or the downstream effects of cellular injury.
-
Mitochondrial Dysfunction: Drug-induced mitochondrial damage can lead to a decrease in ATP production, an increase in ROS generation, and the release of pro-apoptotic factors, ultimately triggering cell death.
-
Endoplasmic Reticulum (ER) Stress: Disruption of protein folding and calcium homeostasis in the ER can lead to the unfolded protein response (UPR). Prolonged ER stress can activate apoptotic pathways. Rifampicin, a related compound, has been shown to induce ER stress.[4][5][6]
-
Cholestasis: Rifamycins can interfere with bile acid transport, leading to the accumulation of toxic bile acids in hepatocytes, a condition known as cholestasis.[4][6]
Q2: What are the first steps I should take if I observe unexpected cytotoxicity in my cell-based assays with this compound?
If you encounter higher-than-expected cytotoxicity, consider the following initial troubleshooting steps:
-
Confirm Drug Concentration and Purity: Verify the concentration of your this compound stock solution and ensure the compound's purity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to xenobiotics. Consider using a cell line with known metabolic capabilities, such as HepG2 or primary hepatocytes, for more clinically relevant results.
-
Dose-Response and Time-Course: Perform a comprehensive dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) and the onset of cytotoxicity.
-
Control Experiments: Include appropriate vehicle controls (e.g., DMSO) and positive controls for cytotoxicity (e.g., doxorubicin) in your experiments.
Q3: Are there any known strategies to mitigate this compound-induced cytotoxicity in vitro?
Yes, based on general principles of mitigating drug-induced cytotoxicity, several strategies can be explored:
-
Antioxidant Co-treatment: The use of antioxidants can counteract oxidative stress. N-acetylcysteine (NAC) is a widely used antioxidant that replenishes intracellular glutathione (GSH) stores and can directly scavenge ROS.[7] Other antioxidants like Vitamin E (alpha-tocopherol) or ascorbate could also be tested.
-
Inhibition of Metabolism: If cytotoxicity is mediated by a reactive metabolite, inhibiting the specific cytochrome P450 enzymes responsible for its formation could reduce toxicity. This is a more advanced approach that requires identifying the specific metabolizing enzymes.
-
Modulating Cell Stress Pathways: If specific pathways like ER stress or apoptosis are identified, inhibitors of key mediators in these pathways (e.g., caspase inhibitors) could be used to investigate the mechanism and potentially reduce cytotoxicity.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform cell number is seeded in each well. Use a cell counter for accuracy. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete dissolution of this compound | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitates. |
| Fluctuation in incubator conditions | Regularly check and calibrate CO2 levels, temperature, and humidity of the cell culture incubator. |
Issue 2: Discrepancy between cytotoxicity data and cell morphology.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity assay measures a specific endpoint (e.g., membrane integrity) that doesn't correlate with early morphological changes. | Use multiple cytotoxicity assays that measure different cellular events (e.g., metabolic activity (MTT), membrane integrity (LDH), and apoptosis (caspase activity)). |
| Cell detachment without cell death | Some compounds can affect cell adhesion without immediately causing cell death. Use an endpoint that measures total cell number (e.g., Crystal Violet staining) in addition to viability assays. |
| Delayed cytotoxic effects | Extend the time course of your experiment to capture delayed cell death. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Cytotoxicity using the MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Detection of Reactive Metabolites using a Glutathione (GSH) Trapping Assay
This protocol is designed to trap and identify electrophilic reactive metabolites of this compound.
Materials:
-
Human liver microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLMs (e.g., 1 mg/mL), this compound (e.g., 10 µM), and GSH (e.g., 1 mM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of cold ACN with 0.1% formic acid.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to identify potential GSH-Rifametane adducts. The mass of the adduct will be the mass of the parent drug (or a metabolite) plus the mass of GSH (307.32 g/mol ).
Quantitative Data Summary
As specific quantitative data for this compound cytotoxicity is not available, the following table provides example data for Rifampicin cytotoxicity in HepG2 cells to serve as a reference. Researchers should generate their own data for this compound.
Table 1: Example Cytotoxicity Data for Rifampicin in HepG2 Cells
| Concentration (µM) | Cell Viability (%) after 24h (Mean ± SD) | Cell Viability (%) after 48h (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 |
| 10 | 98 ± 4.5 | 95 ± 5.8 |
| 50 | 92 ± 6.1 | 85 ± 7.2 |
| 100 | 75 ± 8.3 | 60 ± 9.4 |
| 200 | 55 ± 7.9 | 40 ± 8.1 |
| 400 | 30 ± 6.5 | 22 ± 5.3 |
Visualizations
Caption: Postulated signaling pathway for this compound-induced cytotoxicity.
References
- 1. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seqt.org [seqt.org]
- 3. Reactive Metabolite Analysis - Creative Biolabs [creative-biolabs.com]
- 4. Frontiers | Mechanisms of isoniazid and rifampicin-induced liver injury and the effects of natural medicinal ingredients: A review [frontiersin.org]
- 5. Frontiers | Involvement of endoplasmic reticulum stress in rifampicin-induced liver injury [frontiersin.org]
- 6. Mechanisms of isoniazid and rifampicin-induced liver injury and the effects of natural medicinal ingredients: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Drug-Drug Interactions with Rifametane in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential drug-drug interactions (DDIs) with Rifametane in in vivo experimental settings. Given that specific in vivo DDI data for this compound is limited, much of the guidance provided is extrapolated from the well-characterized profile of its structural analog, Rifampicin, and other rifamycins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is expected to cause drug-drug interactions?
A1: Based on the characteristics of the rifamycin class of antibiotics, this compound is anticipated to be a potent inducer of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family, and drug transporters.[1][2] The most significant of these is likely the induction of CYP3A4, a key enzyme responsible for the metabolism of a large number of clinically used drugs.[3][4] Rifamycins are also known to induce P-glycoprotein (P-gp), an efflux transporter that affects the absorption and distribution of many drugs.[1][5]
Q2: How does the pharmacokinetic profile of this compound differ from Rifampicin, and how might this impact DDI studies?
A2: A Phase I clinical study in healthy male volunteers demonstrated that this compound has a significantly different pharmacokinetic profile compared to Rifampicin.[6][7] Notably, this compound exhibits a higher serum peak concentration (Cmax) and a much longer elimination half-life.[6][7] This suggests that the inducing effect of this compound on drug-metabolizing enzymes and transporters may be more prolonged than that of Rifampicin, a critical consideration when designing the timing of substrate administration in in vivo DDI studies.
Q3: Are there any known clinical drug interactions with this compound?
A3: Currently, there is a lack of published clinical studies specifically investigating drug-drug interactions with this compound. Therefore, researchers should exercise caution and assume a high potential for DDIs similar to or potentially more pronounced than those observed with Rifampicin, due to its longer half-life.[6][7]
Q4: Which animal models are most appropriate for studying this compound's DDI potential?
A4: The choice of animal model is crucial and should ideally have a CYP and P-gp expression profile that is qualitatively and quantitatively similar to humans. Mice are a commonly used model for preclinical anti-TB drug development and can be a starting point for evaluating this compound's pharmacokinetics.[8] However, for induction studies, models such as guinea pigs, which develop granulomas similar to humans, may offer additional translational value.[9] It is essential to characterize the baseline expression and inducibility of relevant enzymes and transporters in the selected animal model.
Troubleshooting Guide for in vivo DDI Experiments
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in the pharmacokinetic parameters of the co-administered drug. | Genetic variability in the animal model's drug-metabolizing enzymes. Inconsistent dosing or sample collection timing. Issues with the bioanalytical method. | Use an inbred strain of animals to minimize genetic variability. Ensure precise and consistent timing for drug administration and blood sampling. Validate the bioanalytical method for the specific drug in the presence of this compound. |
| No significant change in the substrate drug's pharmacokinetics after this compound pre-treatment. | Insufficient duration of this compound pre-treatment to achieve maximal enzyme induction. The substrate drug is not primarily metabolized by enzymes or transporters induced by this compound. The chosen animal model is a poor responder to rifamycin-induced induction. | Based on Rifampicin data, a pre-treatment period of at least 5-10 days is often required to achieve maximal induction of hepatic CYP3A4.[10] Confirm the metabolic pathways of the substrate drug. Characterize the inducibility of relevant CYPs and transporters in your animal model using a known potent inducer like Rifampicin as a positive control. |
| Unexpected increase in the substrate drug's exposure (AUC). | This compound may exhibit acute inhibition of transporters like P-gp before the onset of induction. This has been observed with other rifamycins.[5] The substrate drug's metabolism is inhibited by a pathway not initially considered. | Conduct a study with co-administration of this compound and the substrate drug without pre-treatment to assess for acute inhibitory effects. Re-evaluate the known metabolic and transport pathways of the substrate drug. |
| Difficulty in achieving target plasma concentrations of this compound. | Poor oral bioavailability in the chosen animal model. Rapid metabolism or clearance. | Perform a pilot pharmacokinetic study of this compound alone in the selected animal model to determine its bioavailability and clearance. Consider alternative routes of administration if oral bioavailability is too low. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound and Rifampicin in Healthy Volunteers (Single 300 mg Oral Dose)
| Parameter | This compound (Mean) | Rifampicin (Mean) | p-value | Reference |
| Cmax (µg/mL) | 7.82 | 4.04 | < 0.001 | [6][7] |
| Elimination Half-life (h) | 10.58 | 1.89 | < 0.001 | [6][7] |
| AUC₀-∞ (µg·h/mL) | 142.3 | 19.9 | < 0.001 | [6][7] |
| Mean Residence Time (h) | 18.05 | 3.93 | < 0.001 | [6][7] |
Data summarized from a Phase I, open-label, randomized, cross-over study in 8 healthy male volunteers.[6][7]
Experimental Protocols
Protocol 1: In Vivo Assessment of CYP3A4 Induction by this compound in Mice
Objective: To determine the effect of repeated this compound administration on the pharmacokinetics of a sensitive CYP3A4 substrate (e.g., midazolam).
Materials:
-
This compound
-
Midazolam (or other validated CYP3A4 probe substrate)
-
Appropriate vehicle for drug administration
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory equipment for oral gavage and blood collection
Methodology:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly divide the mice into two groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound treatment
-
-
This compound Pre-treatment:
-
Administer this compound (e.g., 10 mg/kg, orally) or vehicle to the respective groups once daily for 10 consecutive days. The dose may need to be optimized based on pilot pharmacokinetic studies.
-
-
Substrate Administration:
-
On day 11, two hours after the final dose of this compound or vehicle, administer a single oral dose of midazolam (e.g., 5 mg/kg) to all animals. The 2-hour window is to minimize any potential acute inhibitory effects of this compound.[11]
-
-
Pharmacokinetic Sampling:
-
Collect blood samples via an appropriate method (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-midazolam administration.
-
-
Sample Processing and Analysis:
-
Process blood samples to obtain plasma.
-
Analyze plasma concentrations of midazolam and its primary metabolite, 1'-hydroxymidazolam, using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters for midazolam (e.g., AUC, Cmax, half-life, clearance) for both groups.
-
Compare the parameters between the vehicle control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in the AUC and Cmax of midazolam in the this compound-treated group would indicate CYP3A4 induction.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound-induced DDIs in vivo.
Caption: Proposed signaling pathway for this compound-mediated enzyme and transporter induction.
References
- 1. Roles of rifampicin in drug-drug interactions: underlying molecular mechanisms involving the nuclear pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. currytbcenter.ucsf.edu [currytbcenter.ucsf.edu]
- 3. Modeling of Rifampicin-Induced CYP3A4 Activation Dynamics for the Prediction of Clinical Drug-Drug Interactions from In Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Rifabutin but not rifampicin can partly out-balance P-glycoprotein induction by concurrent P-glycoprotein inhibition through high affinity binding to the inhibitory site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I pharmacokinetic study of a new 3-azinomethyl-rifamycin (this compound) as compared to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. A Physiologically Based Pharmacokinetic Model of Rifampin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
Technical Support Center: Refining Purification Protocols for Rifametane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocols for Rifametane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during this compound synthesis?
A1: Based on related rifamycin compounds, the most common impurities in this compound synthesis are likely to be:
-
Oxidation products: Such as this compound N-oxide and this compound quinone. These can form due to exposure to air and certain reaction conditions.
-
Degradation products: Resulting from hydrolysis or other decomposition pathways of the this compound molecule.[1]
-
Process-related impurities: Including unreacted starting materials, intermediates, reagents, and by-products from side reactions.[2][3]
-
Residual solvents: Solvents used in the synthesis and purification steps that are not completely removed.
Q2: Which chromatographic techniques are most effective for purifying crude this compound?
A2: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of pharmaceutical compounds like this compound.[4][5][6] Reversed-phase chromatography is often the method of choice. The selection of the stationary phase (e.g., C18) and mobile phase composition is critical for achieving optimal separation of this compound from its impurities.[7]
Q3: What are the key parameters to consider when developing a crystallization protocol for this compound?
A3: Key parameters for developing a successful crystallization protocol include:
-
Solvent/Anti-solvent selection: Identifying a solvent in which this compound has high solubility at elevated temperatures and an anti-solvent in which it is poorly soluble to induce precipitation.
-
Supersaturation control: Achieving a state of supersaturation is essential for crystallization to occur. This can be controlled by cooling, evaporation of the solvent, or the addition of an anti-solvent.
-
Cooling rate: A slow cooling rate generally promotes the formation of larger, purer crystals.[8]
-
Agitation: Stirring can influence crystal size distribution and prevent the incorporation of impurities.
Q4: How can I assess the purity of my final this compound product?
A4: The purity of this compound should be assessed using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC method with a suitable column and mobile phase can be used to quantify the main peak (this compound) and detect impurities.[9][10][11][12]
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound and identify unknown impurities.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound and characterize impurities.
-
Differential Scanning Calorimetry (DSC): To determine the melting point, which is an indicator of purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Chromatographic Purification (Preparative HPLC)
| Problem | Possible Cause | Solution |
| Poor separation of this compound from impurities | Improper mobile phase composition. | Optimize the mobile phase by adjusting the solvent ratio, pH, or adding modifiers. A gradient elution may be necessary to resolve closely eluting impurities. |
| Inappropriate stationary phase. | Select a different column with a different stationary phase chemistry (e.g., C8 instead of C18) or a smaller particle size for higher resolution. | |
| Column overloading. | Reduce the amount of crude this compound loaded onto the column. | |
| Peak tailing of the this compound peak | Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase (e.g., a small amount of a basic compound if this compound is basic). |
| Presence of silanol groups on the silica support. | Use an end-capped column or operate at a lower pH. | |
| Low recovery of this compound | Irreversible adsorption onto the column. | Modify the mobile phase to reduce strong interactions. Ensure the column is properly conditioned before injection. |
| Degradation of this compound on the column. | Investigate the stability of this compound under the chromatographic conditions. Adjust pH or temperature if necessary. |
Crystallization
| Problem | Possible Cause | Solution |
| No crystal formation | Insufficient supersaturation. | Increase the concentration of this compound, cool the solution to a lower temperature, or add more anti-solvent. |
| Presence of impurities inhibiting nucleation. | Pre-purify the crude material to remove inhibitors. Try seeding the solution with a small crystal of pure this compound. | |
| Formation of oil instead of crystals | Solution is too supersaturated. | Use a more dilute solution or a slower rate of cooling/anti-solvent addition. |
| High concentration of impurities. | Perform a preliminary purification step before crystallization. | |
| Small or needle-like crystals | Rapid nucleation. | Decrease the rate of supersaturation by slowing down the cooling or anti-solvent addition. Reduce the level of agitation. |
| Low purity of isolated crystals | Impurities are co-crystallizing. | Recrystallize the product. Optimize the solvent system to exclude the specific impurity. |
| Inefficient washing of crystals. | Wash the filtered crystals with a cold solvent in which this compound has low solubility. |
Experimental Protocols
Preparative HPLC Method for this compound Purification
This protocol is a starting point and may require optimization based on the specific impurity profile of the crude this compound.
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30-70% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5 mL (of a 10 mg/mL solution in Mobile Phase A) |
Procedure:
-
Dissolve the crude this compound in Mobile Phase A.
-
Filter the solution through a 0.45 µm filter.
-
Inject the filtered solution onto the equilibrated preparative HPLC system.
-
Collect fractions corresponding to the this compound peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
Crystallization Protocol for this compound
This protocol is a general guideline for the crystallization of this compound.
Materials:
-
Crude this compound
-
Acetone (solvent)
-
Water (anti-solvent)
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot acetone (e.g., 50-60 °C).
-
Filter the hot solution to remove any insoluble impurities.
-
Slowly add water to the hot filtrate with stirring until the solution becomes slightly turbid.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature without disturbance.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold acetone/water mixture.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Analytical HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) |
| Crude this compound | 10.2 (this compound) | 85.3 |
| 8.5 (Impurity 1) | 5.1 | |
| 11.8 (Impurity 2) | 3.7 | |
| Other impurities | 5.9 | |
| Purified this compound (after preparative HPLC) | 10.2 (this compound) | 99.8 |
| Other impurities | < 0.2 |
Table 2: Crystallization Yield and Purity
| Parameter | Value |
| Starting Material (Crude this compound) | 10.0 g |
| Purity of Starting Material | 85% |
| Recovered Crystals | 7.5 g |
| Purity of Crystals | 98.5% |
| Yield | 88.2% (based on this compound content) |
Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Logical troubleshooting flow for low purity issues.
References
- 1. oaji.net [oaji.net]
- 2. researchgate.net [researchgate.net]
- 3. fbioyf.unr.edu.ar [fbioyf.unr.edu.ar]
- 4. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 5. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpca.org [ijpca.org]
- 12. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selvita.com [selvita.com]
enhancing the long-term stability of Rifametane stock solutions
This technical support center provides guidance on enhancing the long-term stability of Rifametane stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For optimal stability, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. While other solvents like dimethylformamide (DMF) may also be used, DMSO has been shown to be effective for dissolving and storing related rifamycin compounds like Rifampicin with minimal degradation.[1] Methanol is not recommended as it has been observed to cause significant degradation of Rifampicin, a closely related compound.[1]
Q2: What is the recommended storage temperature for this compound stock solutions?
A2: this compound stock solutions should be stored at -20°C for long-term stability.[2][3][4] For short-term storage (up to a few days), 4°C can be used, but for periods longer than a week, freezing is recommended to minimize degradation.
Q3: How long can I store my this compound stock solution?
A3: When stored properly at -20°C in a suitable solvent like DMSO, this compound stock solutions are expected to be stable for at least 3 months.[1] However, for critical experiments, it is advisable to prepare fresh stock solutions or to periodically check the integrity of the stored solution.
Q4: Can I freeze and thaw my this compound stock solution multiple times?
A4: It is not recommended to subject this compound stock solutions to multiple freeze-thaw cycles. Repeated changes in temperature can accelerate degradation. To avoid this, it is best practice to aliquot the stock solution into smaller, single-use volumes before the initial freezing.
Q5: My this compound solution appears to have precipitated after storage at -20°C. What should I do?
A5: Precipitation of rifamycins like Rifampicin from frozen stock solutions can occur.[2][3][4] Before use, allow the vial to warm to room temperature and then gently vortex or sonicate the solution to ensure all the solute has redissolved. Visually inspect the solution to confirm that no particulate matter remains.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Stock solution appears cloudy or has visible particulates after dissolving. | Incomplete dissolution. | Gently warm the solution to 37°C and vortex or sonicate until the solution is clear. Ensure the concentration does not exceed the solubility limit in the chosen solvent. |
| Loss of antibacterial activity in the experimental assay. | Degradation of this compound. | Prepare a fresh stock solution. Avoid exposure to light and elevated temperatures. Use a recommended solvent like DMSO. Verify the pH of your experimental media, as rifamycins can be unstable in acidic conditions.[5] |
| Color of the stock solution has changed significantly over time. | Chemical degradation. | Discard the stock solution and prepare a fresh one. A significant color change is a visual indicator of potential chemical instability. |
| Inconsistent results between experiments using the same stock solution. | Non-homogenous solution due to precipitation during storage. | Ensure the entire stock solution is completely thawed and vortexed to ensure homogeneity before taking an aliquot for your experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 10 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Close the tube tightly and vortex the solution until the this compound powder is completely dissolved. If necessary, sonicate for short intervals to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Assessment of this compound Stock Solution Stability by HPLC
This protocol provides a general framework. The specific parameters such as the column, mobile phase, and detection wavelength should be optimized for your specific HPLC system and this compound.
Materials:
-
This compound stock solution
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Reference standard of this compound
Procedure:
-
Sample Preparation:
-
At time zero (immediately after preparation), dilute a small aliquot of the this compound stock solution to a known concentration within the linear range of the HPLC detector using the mobile phase.
-
Store the remaining stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot, allow it to come to room temperature, and prepare a diluted sample in the same manner as the time-zero sample.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Monitor the elution profile at a wavelength appropriate for this compound (based on its UV-Vis spectrum).
-
Record the peak area of the main this compound peak.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak at each time point to the peak area at time zero.
-
Calculate the percentage of this compound remaining at each time point.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for the preparation and storage of this compound stock solutions.
Caption: Factors contributing to the degradation of this compound in solution.
References
- 1. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. How to make a 50 mg/ml Rifampicin Stock Solution [protocols.io]
- 4. goldbio.com [goldbio.com]
- 5. Rifampin Stability and Solution Concentration Enhancement Through Amorphous Solid Dispersion in Cellulose ω-Carboxyalkanoate Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C44H60N4O12 | CID 135475446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Validation & Comparative
A Comparative In Vivo Analysis of Rifametane and Rifampicin
An Objective Guide for Researchers in Drug Development
Rifampicin has long been a cornerstone in the treatment of bacterial infections, most notably tuberculosis. However, the emergence of drug resistance and the need for improved pharmacokinetic profiles have driven the development of new rifamycin derivatives. One such derivative, Rifametane, has shown promise in early studies. This guide provides a comparative overview of the in vivo efficacy and pharmacokinetics of this compound and rifampicin, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway
Both this compound and rifampicin are part of the rifamycin class of antibiotics and share a common mechanism of action. They are potent inhibitors of bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing DNA into RNA. By binding to the β-subunit of the bacterial RNAP, these drugs effectively block the elongation of the messenger RNA chain, thereby inhibiting protein synthesis and ultimately leading to bacterial cell death.[1][2][3][4] This targeted action on the bacterial enzyme ensures high specificity and minimal effect on mammalian RNAP.
Pharmacokinetic Profile: A Comparative Look from Preclinical Data
While direct comparative in vivo efficacy studies are not yet widely published, preclinical pharmacokinetic data provides valuable insights into the potential advantages of this compound. Studies in animal models indicate that this compound possesses a more favorable pharmacokinetic profile than rifampicin, characterized by a longer half-life and greater drug exposure.
A study in mice demonstrated that while both drugs reached similar peak serum concentrations after a 10 mg/kg oral dose, this compound exhibited a longer half-life and higher Area Under the Curve (AUC) values.[2] In dogs, a single oral dose of this compound resulted in a serum half-life approximately three times longer than that of rifampicin.[2] Furthermore, a Phase I study in healthy human volunteers showed that a 300 mg oral dose of this compound resulted in a significantly higher serum peak value, a much longer elimination half-life, and a greater AUC compared to the same dose of rifampicin.[5]
| Parameter | This compound | Rifampicin | Animal Model | Reference |
| Serum Peak (Cmax) | 7.82 µg/ml | 4.04 µg/ml | Human | [5] |
| Elimination Half-life (t½) | 10.58 h | 1.89 h | Human | [5] |
| Area Under the Curve (AUC₀-∞) | 142.3 µg·h/ml | 19.9 µg·h/ml | Human | [5] |
| Mean Residence Time | 18.05 h | 3.93 h | Human | [5] |
| Serum Half-life | ~3x longer | - | Dog | [2] |
| AUC | Higher | - | Mouse | [2] |
Table 1: Comparative Pharmacokinetic Parameters of this compound and Rifampicin in Human and Animal Models.
In Vivo Efficacy of Rifampicin: A Benchmark from Animal Models
Extensive in vivo studies have characterized the efficacy of rifampicin in various animal models of tuberculosis. These studies provide a crucial benchmark for evaluating newer rifamycin derivatives. The murine model is most commonly used, with efficacy typically assessed by the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen.
Dose-dependent efficacy of rifampicin has been clearly demonstrated. In a murine model of tuberculosis, increasing the oral dose of rifampicin from 10 mg/kg/day to 160 mg/kg/day resulted in a significantly greater reduction in the bacterial load in the lungs, spleen, and liver after three weeks of single-drug treatment.[1]
| Animal Model | M. tuberculosis Strain | Treatment Regimen | Duration | Lung CFU Reduction (log₁₀) | Spleen CFU Reduction (log₁₀) | Reference |
| Mouse (BALB/c) | H37Rv | Rifampicin (10 mg/kg/day) | 3 weeks | ~2.0 | ~3.0 | [1] |
| Mouse (BALB/c) | H37Rv | Rifampicin (40 mg/kg/day) | 3 weeks | ~3.5 | Undetectable | [1] |
| Mouse (BALB/c) | H37Rv | Rifampicin (80 mg/kg/day) | 3 weeks | ~4.0 | Undetectable | [1] |
| Mouse (C57BL/6) | H37Rv | Rifampicin (3 mg/kg) + 2062 | 6 weeks | ~1.5 (additional 0.5 log reduction with 2062) | Not Reported | [6] |
| Guinea Pig | H37Rv | Rifampicin Liposomes (nebulized) | 4 weeks | Significant reduction vs. control | Not Reported | [7] |
Table 2: Summary of In Vivo Efficacy Data for Rifampicin in Tuberculosis Animal Models.
Experimental Protocols for In Vivo Efficacy Studies
The following provides a generalized experimental protocol for evaluating the in vivo efficacy of rifamycins in a murine model of tuberculosis, based on methodologies reported in the literature.[1][6]
Detailed Methodology:
-
Animal Model: Female BALB/c or C57BL/6 mice, typically 6-8 weeks old, are commonly used.[1][6] Animals are housed in specific-pathogen-free conditions.
-
Infection: Mice are infected via the aerosol route with a low dose of Mycobacterium tuberculosis (e.g., H37Rv strain) to establish a pulmonary infection.[8]
-
Treatment: Treatment is typically initiated 2-4 weeks post-infection. Drugs are administered orally via gavage, often daily or 5 days a week, for a specified duration (e.g., 3-6 weeks).[1][6]
-
Efficacy Assessment: At selected time points, subgroups of mice are euthanized. The lungs and spleen are aseptically removed, homogenized, and serial dilutions are plated on selective agar (e.g., Middlebrook 7H11).[1] After incubation at 37°C for 3-4 weeks, the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ.
-
Data Analysis: The log₁₀ CFU counts from treated groups are compared to those from an untreated control group to determine the reduction in bacterial burden.
Conclusion and Future Directions
The available preclinical data strongly suggests that this compound has a superior pharmacokinetic profile compared to rifampicin, with a longer half-life and greater drug exposure in both animal models and humans.[2][5] While direct, comparative in vivo efficacy studies are needed to fully elucidate its potential, the enhanced pharmacokinetics of this compound may translate to improved bactericidal and sterilizing activity, potentially allowing for less frequent dosing or shorter treatment durations.
The extensive in vivo efficacy data for rifampicin serves as a robust benchmark for the continued development and evaluation of new rifamycin derivatives. As this compound progresses through clinical trials, the scientific community awaits further data that will clarify its in vivo efficacy and its potential role in combating bacterial infections, particularly drug-resistant tuberculosis.[9] Future preclinical studies should focus on head-to-head comparisons of this compound and rifampicin in established animal models of tuberculosis to provide the quantitative efficacy data needed to guide clinical trial design.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Pharmacokinetics and tissue distribution of this compound, a new 3-azinomethyl-rifamycin derivative, in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Concentration-Dependent Mycobacterium tuberculosis Killing and Prevention of Resistance by Rifampin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I pharmacokinetic study of a new 3-azinomethyl-rifamycin (this compound) as compared to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiation of rifampin activity in a mouse model of tuberculosis by activation of host transcription factor EB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Combined Rifampicin Formulations Delivered by the Pulmonary Route to Treat Tuberculosis in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Pharmacology of Rifampin in Mice: An Application to Dose Optimization with Conflicting Objectives in Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Between Rifametane and Other Rifamycins
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis poses a significant threat to global tuberculosis control efforts. Rifamycins, a cornerstone of anti-tubercular therapy, are rendered ineffective by mutations primarily in the rpoB gene, which encodes the β-subunit of RNA polymerase. This guide provides a comparative analysis of cross-resistance patterns among rifamycins, with a focus on the investigational compound Rifametane. While specific quantitative data on this compound's activity against a comprehensive panel of rifampicin-resistant strains remains limited in publicly available literature, this guide synthesizes the existing knowledge on rifamycin cross-resistance to inform research and development endeavors.
The Genetic Basis of Rifamycin Resistance
Resistance to rifamycins is predominantly attributed to mutations within an 81-base-pair region of the rpoB gene, known as the rifampicin resistance-determining region (RRDR). These mutations alter the drug's binding site on the RNA polymerase, thereby reducing its inhibitory effect. The specific amino acid substitution within the RRDR can influence the level of resistance and the extent of cross-resistance to other rifamycins.
Cross-Resistance Among Rifamycins: A Tabular Comparison
While specific data for this compound is not yet widely published, extensive research has characterized the cross-resistance profiles of established rifamycins such as rifampicin, rifabutin, and rifapentine. The following tables summarize typical Minimum Inhibitory Concentration (MIC) data for these drugs against M. tuberculosis strains with common rpoB mutations. This information serves as a crucial benchmark for evaluating the potential of new rifamycin derivatives like this compound.
Table 1: MIC (µg/mL) of Rifamycins against Wild-Type and Rifampicin-Resistant M. tuberculosis Strains
| rpoB Mutation | Rifampicin (RMP) | Rifabutin (RFB) | Rifapentine (RPT) |
| Wild-Type (Susceptible) | 0.06 - 0.25 | 0.015 - 0.06 | 0.03 - 0.12 |
| RRDR Mutations | |||
| Ser531Leu | >32 | >4 | >8 |
| His526Tyr | >32 | >4 | >8 |
| Asp516Val | 8 - 32 | 0.25 - 2 | 2 - 8 |
| Leu511Pro | 4 - 16 | 0.12 - 1 | 1 - 4 |
| Leu533Pro | 8 - 32 | 0.5 - 4 | 2 - 8 |
Note: MIC values are approximate ranges compiled from various studies and can vary based on the specific strain and testing methodology.
Experimental Protocols for Determining Cross-Resistance
Accurate assessment of cross-resistance is fundamental to the development of new anti-tubercular agents. The following are detailed methodologies for key experiments cited in rifamycin resistance studies.
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay widely used for determining the MIC of anti-tubercular drugs.
Materials:
-
7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)
-
96-well microplates
-
Alamar Blue reagent
-
M. tuberculosis isolates
-
Rifamycin compounds (this compound, Rifampicin, etc.)
Procedure:
-
Prepare serial two-fold dilutions of the rifamycin compounds in 7H9 broth in the 96-well plates.
-
Prepare an inoculum of each M. tuberculosis isolate, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in 7H9 broth.
-
Add 100 µL of the bacterial inoculum to each well containing the drug dilutions. Include a drug-free control well and a sterile medium control.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24-48 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Susceptibility Testing using BACTEC™ MGIT™ 960 System
The BACTEC MGIT 960 system is an automated liquid culture system for rapid mycobacterial growth and susceptibility testing.
Materials:
-
BACTEC MGIT 960 instrument
-
MGIT tubes containing 7H9 broth base
-
MGIT Growth Supplement/PANTA
-
Rifamycin compounds
-
M. tuberculosis isolates
Procedure:
-
Prepare a standardized inoculum of the M. tuberculosis isolate.
-
Prepare drug-containing MGIT tubes by adding the appropriate concentration of the rifamycin to be tested. A drug-free growth control tube is also prepared.
-
Inoculate both the drug-containing and growth control tubes with the bacterial suspension.
-
Place the tubes into the BACTEC MGIT 960 instrument.
-
The instrument continuously monitors the tubes for an increase in fluorescence, which indicates bacterial growth.
-
The instrument's software compares the time to positivity of the drug-containing tube to that of the growth control tube to determine susceptibility or resistance.
DNA Sequencing of the rpoB Gene
Identifying the specific mutation in the rpoB gene is crucial for correlating genotype with phenotype.
Procedure:
-
Extract genomic DNA from the M. tuberculosis isolate.
-
Amplify the RRDR of the rpoB gene using Polymerase Chain Reaction (PCR) with specific primers.
-
Purify the PCR product.
-
Sequence the purified PCR product using a DNA sequencer.
-
Analyze the sequence data to identify any mutations by comparing it to the wild-type rpoB sequence of M. tuberculosis H37Rv.
Visualizing the Landscape of Rifamycin Action and Resistance
To better understand the mechanisms at play, the following diagrams illustrate the key pathways and experimental workflows.
Evaluating the Preclinical Safety Profile of Rifametane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative preclinical safety evaluation of Rifametane, a semi-synthetic rifamycin derivative, against two established alternatives: Rifampicin and Rifaximin. The objective is to offer a clear, data-driven comparison to inform early-stage drug development decisions. The available preclinical data on acute toxicity, repeated-dose toxicity, genotoxicity, and teratogenicity are presented, alongside detailed methodologies for key toxicological assays.
Comparative Safety Profile
The following tables summarize the available quantitative preclinical safety data for this compound, Rifampicin, and Rifaximin. It is important to note that publicly available preclinical safety data for this compound is limited.
Table 1: Acute and Repeated-Dose Oral Toxicity
| Compound | Test Species | Acute Oral LD50 | 90-Day Oral NOAEL | Key Findings from Repeated-Dose Studies |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Rifampicin | Rat | 1570 - 1720 mg/kg[1][2] | Data Not Available (A 90-day study in rats has been conducted)[3] | In a 90-day study in rats, doses of 200, 400, and 800 mg/kg were administered. An increase in eosinophils and a decrease in lymphocytes were observed at the higher doses.[3] |
| Mouse | 885 mg/kg[2] | Data Not Available | ||
| Rabbit | 2120 mg/kg[4] | Data Not Available | ||
| Rifaximin | Rat | > 2000 mg/kg | 25 mg/kg/day[5] | A 3-month subacute toxicity study in rats showed elevated blood cholesterol levels and a reduced ratio of esterified to total cholesterol at the lowest observed adverse effect level.[5] Repeat-dose studies of up to 26 weeks in rats and 39 weeks in dogs showed minimal signs of toxicity.[6] |
| Dog | Data Not Available | 1000 mg/kg (HED=83 mg/kg) from a four-week study[7] | No drug-related clinical signs were observed in a four-week study in beagle dogs.[7] |
NOAEL: No-Observed-Adverse-Effect Level; LD50: Median Lethal Dose; HED: Human Equivalent Dose.
Table 2: Genotoxicity and Teratogenicity
| Compound | Genotoxicity (Ames Test) | Teratogenicity |
| This compound | Data Not Available | Data Not Available |
| Rifampicin | Mutagenic in some studies. | Teratogenic effects (cleft palate and spina bifida) observed in rodents at high doses (150-250 mg/kg/day).[2] |
| Rifaximin | Not genotoxic in a battery of assays, including the Ames test.[6] | Teratogenic effects (including cleft palate, agnathia, and ocular malformations) were observed in rats and rabbits at doses causing maternal toxicity (150-300 mg/kg in rats and 62.5-1000 mg/kg in rabbits).[7][8][9][10] However, a study administering 50 and 100 mg/kg to rats and rabbits found no teratogenic effects.[11] |
Experimental Protocols
Detailed methodologies for standard preclinical safety studies are crucial for the interpretation and comparison of toxicological data. The following are protocols for key assays based on OECD guidelines.
Acute Oral Toxicity (Following OECD Guideline 423)
This method determines the acute toxicity of a substance after a single oral dose.
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Housing and Feeding: Animals are housed in standard conditions with access to food and water.
-
Dose Administration: The test substance is administered orally by gavage in a stepwise procedure. A starting dose is chosen from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.
90-Day Repeated-Dose Oral Toxicity Study in Rodents (Following OECD Guideline 408)
This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.
-
Test Animals: Young, healthy adult rodents (usually rats) are used. Animals are randomly assigned to control and treatment groups.
-
Dose Administration: The test substance is administered orally (e.g., by gavage, in diet, or in drinking water) daily to several groups of animals at different dose levels for 90 days. A control group receives the vehicle only.
-
Observations: Detailed observations are made throughout the study, including:
-
Clinical signs of toxicity
-
Body weight and food/water consumption
-
Ophthalmological examinations
-
Hematology and clinical biochemistry at specified intervals
-
Urinalysis
-
-
Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of a comprehensive set of organs and tissues is performed.
-
Endpoint: The study aims to identify target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL).
Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.
-
Tester Strains: A set of bacterial strains with known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon are used. These mutations render the bacteria unable to synthesize the respective amino acid.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.
-
Exposure: The test substance is incubated with the bacterial tester strains in a suitable medium.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid required by the tester strain.
-
Incubation and Scoring: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the required amino acid) is counted.
-
Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.
Visualizations
Signaling Pathway: Mechanism of Action of Rifamycins
Caption: Mechanism of action of rifamycin antibiotics.
Experimental Workflow: 90-Day Repeated-Dose Oral Toxicity Study
Caption: Workflow for a 90-day repeated-dose oral toxicity study.
Logical Relationship: Preclinical Safety Assessment
Caption: Logical flow of preclinical safety data to risk assessment.
Conclusion
Based on the available preclinical data, Rifaximin exhibits a favorable safety profile, characterized by low systemic absorption and a high no-observed-adverse-effect level in repeat-dose studies. However, teratogenic effects have been noted at maternally toxic doses. Rifampicin demonstrates a higher level of acute toxicity compared to Rifaximin and has shown evidence of mutagenicity and teratogenicity in preclinical models.
Crucially, a comprehensive preclinical safety profile for this compound could not be constructed from publicly available information. The absence of data on acute and repeated-dose toxicity, as well as genotoxicity and teratogenicity, represents a significant knowledge gap. Further studies are required to establish the safety profile of this compound and enable a direct comparison with established rifamycin antibiotics. This guide underscores the importance of robust preclinical safety evaluation in the early stages of drug development.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Investigation of repeated dose (90 day) oral toxicity, reproductive/developmental toxicity and mutagenic potential of ‘Calebin A’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fsc.go.jp [fsc.go.jp]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. [Teratogenic action of Rifaximin in the rat and rabbit and its effect on perinatal development in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Rifametane Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the genetic approaches used to validate the mechanism of action of Rifametane, a semisynthetic derivative of rifamycin. By leveraging established knowledge of the rifamycin class of antibiotics and publicly available experimental data for related compounds, this document outlines the principles and methodologies for confirming this compound's molecular target and comparing its efficacy against susceptible and resistant bacterial strains.
Executive Summary
This compound, like other rifamycins, is presumed to exert its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase. This mechanism is primarily validated by observing a significant loss of potency against bacteria harboring mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. This guide details the experimental workflows for genetically validating this mechanism, presents comparative data from related rifamycins to illustrate the expected outcomes, and provides the necessary protocols for researchers to conduct their own validation studies. While specific experimental data for this compound is not yet widely available in the public domain, the methodologies described herein provide a robust framework for its validation.
Introduction: The Rifamycin Class and its Mechanism of Action
Rifamycins are a class of potent antibiotics used in the treatment of various bacterial infections, most notably tuberculosis. Their mechanism of action is well-established: they bind to the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP), encoded by the rpoB gene, thereby physically blocking the elongation of the nascent RNA chain and inhibiting transcription.[1][2]
Resistance to rifamycins predominantly arises from specific point mutations within the rpoB gene, which alter the drug-binding site on the RNAP, reducing the affinity of the antibiotic for its target.[3][4] This strong correlation between rpoB mutations and resistance provides a powerful genetic tool for validating the mechanism of action of new rifamycin derivatives like this compound.
Genetic Validation Strategy
The core principle behind the genetic validation of this compound's mechanism of action is to demonstrate its target-specific activity. This is achieved by comparing its inhibitory effect on wild-type bacteria with its effect on isogenic strains carrying mutations in the putative target gene (rpoB). A significant increase in the Minimum Inhibitory Concentration (MIC) for the mutant strain is a strong indicator that the drug's primary target is the protein encoded by the mutated gene.
Experimental Workflow
The following diagram illustrates the typical workflow for validating the mechanism of action of a rifamycin antibiotic using genetic approaches.
Caption: Experimental workflow for genetic validation of this compound's mechanism of action.
Comparative Performance Data (Based on Related Rifamycins)
Activity against Mycobacterium tuberculosis
The following table summarizes the MIC values of Rifampicin and Rifabutin against wild-type and various rpoB mutant strains of Mycobacterium tuberculosis. A significant increase in MIC for the mutant strains is evident, validating the RNAP as the target.
| rpoB Genotype | Amino Acid Substitution | Rifampicin MIC (µg/mL) | Rifabutin MIC (µg/mL) |
| Wild-Type | None | 0.125 - 1 | ≤ 0.0625 - 0.25 |
| Mutant | S531L | >16 | >16 |
| Mutant | H526Y | >16 | >16 |
| Mutant | D516V | 2 - 16 | 0.25 - 1 |
| Mutant | L511P | 1 - 4 | 0.125 - 0.5 |
Data compiled from multiple sources.[3][5][6][7][8]
Activity against Staphylococcus aureus
Similar trends are observed in Gram-positive bacteria like Staphylococcus aureus.
| rpoB Genotype | Amino Acid Substitution | Rifampicin MIC (µg/mL) |
| Wild-Type | None | 0.008 - 0.016 |
| Mutant | H481Y/N | 128 - >1024 |
| Mutant | S487L | >128 |
| Mutant | A477D | 128 - 512 |
Data compiled from multiple sources.[9][10][11][12][13]
Experimental Protocols
Generation of rpoB Mutant Strains
Isogenic mutant strains can be generated through spontaneous mutation and selection or by targeted genetic engineering techniques like CRISPR/Cas9.
Spontaneous Mutation and Selection:
-
Culture a wild-type bacterial strain to a high density.
-
Plate the culture on a solid medium containing a high concentration of this compound (e.g., 10-100x the MIC for the wild-type strain).
-
Incubate under appropriate conditions.
-
Colonies that grow are presumptive mutants.
-
Isolate single colonies and confirm the presence of a mutation in the rpoB gene by PCR and Sanger sequencing.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution of known concentration
-
Sterile diluent (e.g., broth or saline)
Procedure:
-
Prepare serial twofold dilutions of this compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at the optimal growth temperature for the bacterium for 16-24 hours.
-
Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Signaling Pathways and Logical Relationships
The interaction between rifamycins, the rpoB gene, and the development of resistance can be visualized as a clear signaling pathway.
Caption: Signaling pathway of this compound action and resistance.
Conclusion
Genetic approaches provide a definitive method for validating the mechanism of action of this compound. By demonstrating a significant increase in the MIC against bacterial strains with mutations in the rpoB gene, researchers can confirm that the primary target of this compound is the bacterial RNA polymerase. While direct experimental data for this compound is eagerly awaited, the comparative data from other rifamycins and the established experimental protocols presented in this guide offer a solid foundation for the scientific community to pursue these validation studies. The confirmation of this compound's mechanism of action is a critical step in its development as a valuable therapeutic agent in the fight against bacterial infections.
References
- 1. dovepress.com [dovepress.com]
- 2. Target Validation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Profiling of rpoB mutations and MICs for rifampin and rifabutin in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rpoB Mutations and Effects on Rifampin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rifabutin and Rifampin Resistance Levels and Associated rpoB Mutations in Clinical Isolates of Mycobacterium tuberculosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contribution of rpoB Mutations to Development of Rifamycin Cross-Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Profiling of rpoB Mutations and MICs for Rifampin and Rifabutin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Mutations in the rpoB Gene That Confer Rifampin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Characteristics of Rifampin-Sensitive and -Resistant Isolates and Characteristics of rpoB Gene Mutations in Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Characterization of rpoB Mutations Conferring Cross-Resistance to Rifamycins on Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of Rifametane and Standard-of-Care Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative framework for evaluating the in vitro potency of Rifametane, a novel rifamycin antibiotic, against standard-of-care antibiotics for treating infections caused by key Gram-positive pathogens. As a compound in development, publicly available in vitro potency data for this compound is limited. Therefore, this document serves as a template, presenting established data for current antibiotics and outlining the methodologies required for a direct comparison once data for this compound becomes available.
Executive Summary
The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. This compound, a derivative of the rifamycin class, is one such agent under investigation. This guide provides a comparative overview of its anticipated antibacterial class action and the in vitro potency of current standard-of-care antibiotics, namely Vancomycin and Linezolid, against Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pneumoniae. A standardized protocol for determining Minimum Inhibitory Concentration (MIC) is detailed to ensure comparability of future data.
Data Presentation: Comparative In Vitro Potency
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism in vitro. Data is typically summarized as MIC₅₀ and MIC₉₀, the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 1: Comparative In Vitro Potency (MIC in µg/mL) Against Staphylococcus aureus
| Antibiotic | MSSA MIC₅₀ | MSSA MIC₉₀ | MRSA MIC₅₀ | MRSA MIC₉₀ |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Rifampin * | 0.015 | 0.03 | 0.06 | >128 |
| Vancomycin | 1.0 | 1.0 | 1.0 | 2.0 |
| Linezolid | 1.0 | 2.0 | 1.0 | 2.0 |
*Rifampin is included as a reference compound from the same antibiotic class as this compound.
Table 2: Comparative In Vitro Potency (MIC in µg/mL) Against Streptococcus pneumoniae
| Antibiotic | Penicillin-Susceptible MIC₅₀ | Penicillin-Susceptible MIC₉₀ | Penicillin-Resistant MIC₅₀ | Penicillin-Resistant MIC₉₀ |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Rifampin * | 0.03 | 0.06 | 0.03 | 0.06 |
| Vancomycin | ≤0.5 | ≤0.5 | ≤0.5 | ≤0.5 |
| Linezolid | 1.0 | 1.0 | 1.0 | 1.0 |
*Rifampin is included as a reference compound from the same antibiotic class as this compound.
Experimental Protocols
A standardized methodology is crucial for the accurate and reproducible assessment of in vitro potency. The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[1]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours.
-
Colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.
-
The suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
A serial two-fold dilution of each antibiotic is prepared in CAMHB in a 96-well microtiter plate.
-
A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the standardized bacterial suspension.
-
The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Visualizations
Mechanism of Action: Rifamycin Antibiotics
Rifamycins, including this compound, exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase. This enzyme is essential for the transcription of DNA into RNA, a critical step in protein synthesis. By binding to the β-subunit of the RNA polymerase, rifamycins block the initiation of transcription, ultimately leading to cell death.
Caption: Mechanism of action of this compound.
Experimental Workflow: MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.
Caption: Broth microdilution workflow for MIC.
References
Assessing the Post-Antibiotic Effect of Rifametane: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the pharmacodynamic properties of new antibiotics is crucial for optimizing dosing regimens and predicting clinical efficacy. One key parameter is the post-antibiotic effect (PAE), the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent. This guide provides a comparative assessment of the anticipated PAE of Rifametane, a novel semi-synthetic rifamycin, in the context of established rifamycin-class antibiotics. While direct experimental data on the PAE of this compound is not yet publicly available, this document offers a framework for its evaluation based on data from related compounds.
This compound is a new 3-azamethyl-rifamycin derivative with a pharmacokinetic profile suggested to be superior to that of rifampin, including higher peak serum concentrations.[1] Like other rifamycins, it is an ansamycin antibiotic produced by Amycolatopsis rifamycinica.[2] Although specific studies detailing the PAE of this compound are not available, the well-documented PAE of other rifamycins, such as rifampin, rifapentine, and rifabutin, provides a strong basis for comparison.
Comparative Post-Antibiotic Effect (PAE) of Rifamycins
The following table summarizes the available in vitro PAE data for several rifamycin antibiotics against common Gram-positive and Gram-negative bacteria. This data serves as a benchmark for the expected performance of this compound. The PAE of rifamycins is generally characterized by a prolonged effect, particularly against Gram-positive organisms.
| Antibiotic | Organism | Concentration (x MIC) | Exposure Time (hours) | PAE (hours) |
| Rifampin | Escherichia coli | 5 | 1 | ~1.0 - 1.2 |
| Mycobacterium avium | Not specified | Not specified | 20.8 ± 3.4 | |
| Mycobacterium tuberculosis | Peak serum conc. | Not specified | 67.8 | |
| Rifapentine | Mycobacterium avium | 10 | 2 | Slight inhibition |
| Mycobacterium tuberculosis | 20 mg/L | Not specified | 104 | |
| Rifabutin | Staphylococcus aureus | Not specified | Not specified | Data not available |
| Escherichia coli | Not specified | Not specified | Data not available | |
| Rifaximin | Escherichia coli | Not specified | Not specified | Data not available |
| Staphylococcus aureus | Not specified | Not specified | Data not available |
Note: The table is populated with data from available research. Direct comparative studies under identical conditions are limited. MIC (Minimum Inhibitory Concentration) values can vary between bacterial strains.
Experimental Protocol for Determining Post-Antibiotic Effect
A standardized in vitro method is essential for accurately determining and comparing the PAE of antimicrobial agents. The following protocol outlines a common approach for assessing the PAE.
Objective: To determine the in vitro post-antibiotic effect of this compound against a target bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922).
Materials:
-
This compound and comparator rifamycin antibiotics (e.g., rifampin)
-
Target bacterial strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Appropriate solid growth medium (e.g., Tryptic Soy Agar)
-
Spectrophotometer
-
Shaking incubator
-
Centrifuge
-
Sterile tubes and pipettes
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a concentration of approximately 10^6 CFU/mL in the logarithmic growth phase.
-
Antibiotic Exposure: The bacterial suspension is divided into test and control groups. The test group is exposed to the antibiotic at a specified concentration (e.g., 5x or 10x the Minimum Inhibitory Concentration - MIC) for a defined period (typically 1-2 hours) at 37°C in a shaking incubator. The control group is incubated under the same conditions without the antibiotic.
-
Antibiotic Removal: After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by a 1:1000 dilution of the culture or by centrifugation to pellet the bacteria, followed by washing and resuspension in fresh, antibiotic-free medium. The control culture undergoes the same dilution or washing procedure.
-
Regrowth Monitoring: The number of viable organisms in both the test and control cultures is determined at regular intervals (e.g., every hour) by plating serial dilutions and performing colony counts (CFU/mL).
-
PAE Calculation: The PAE is calculated using the following formula: PAE = T - C , where:
-
T is the time required for the count of CFU/mL in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
C is the time required for the count of CFU/mL in the control culture to increase by 1 log10 above the count observed immediately after the equivalent dilution or washing step.
-
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).
Rifamycins exert their bactericidal activity by inhibiting bacterial DNA-dependent RNA polymerase.[3] This targeted action is the basis for their post-antibiotic effect.
Caption: Mechanism of action of rifamycin antibiotics.
References
Rifametane: A Comparative Analysis of a Novel Rifamycin in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Rifametane is a new semisynthetic rifamycin derivative being investigated for its potential to improve upon the existing treatment paradigms for bacterial infections, particularly tuberculosis.[1][2] This guide provides a comparative overview of the available clinical trial data for this compound and other emerging rifamycin derivatives, TNP-2092 and TNP-2198.
Executive Summary
This compound has demonstrated a significantly improved pharmacokinetic profile in a Phase I clinical trial when compared to the standard-of-care rifampicin, exhibiting a higher serum peak concentration, a substantially longer elimination half-life, and a larger area under the serum concentration curve. While comprehensive efficacy and safety data from later-phase trials are not yet publicly available, these initial findings suggest the potential for a more favorable dosing regimen and improved patient compliance. In comparison, other novel rifamycin derivatives, TNP-2092 and TNP-2198, have shown promising results in Phase II and III trials for various indications, including skin and soft tissue infections and Helicobacter pylori eradication.
Comparative Clinical Trial Data
The following tables summarize the key pharmacokinetic and clinical outcome data from available studies on this compound and its comparators.
Table 1: Pharmacokinetic Profile of this compound vs. Rifampicin (Phase I)
| Parameter | This compound (300 mg single oral dose) | Rifampicin (300 mg single oral dose) | p-value |
| Serum Peak Value (Cmax) | 7.82 µg/mL | 4.04 µg/mL | < 0.001 |
| Elimination Half-life (t½) | 10.58 h | 1.89 h | < 0.001 |
| Area Under the Curve (AUC) | 142.3 µg.h/mL | 19.9 µg.h/mL | < 0.001 |
| Mean Residence Time | 18.05 h | 3.93 h | < 0.001 |
Data from a study in 8 healthy male volunteers.[3]
Table 2: Clinical Outcomes of TNP-2092 (Phase II)
| Indication | Comparator | Primary Endpoint | TNP-2092 Outcome | Comparator Outcome |
| Acute Bacterial Skin and Skin Structure Infection (ABSSSI) | Vancomycin | Early clinical response rate (48-72h) | 76.3% | 67.5% |
| Post-treatment success rate | 96.4% | 92.6% | ||
| Liver Cirrhosis with Hyperammonemia | Placebo | Reduction in blood ammonia levels | Dose-dependent decrease | - |
Data from multicenter, randomized, double-blind, controlled trials.[3][4][5][6]
Table 3: Clinical Outcomes of TNP-2198 (Phase II & III)
| Indication | Regimen | H. pylori Eradication Rate |
| Helicobacter pylori Infection (Phase II) | TNP-2198 (400 mg) + Rabeprazole + Amoxicillin (BID for 14 days) | 95% |
| TNP-2198 (600 mg) + Rabeprazole + Amoxicillin (TID for 7 days) | 100% | |
| Helicobacter pylori Infection (Phase III) | TNP-2198 Triple Therapy vs. Bismuth-based Quadruple Therapy | Showed multiple advantages over standard of care |
Data from randomized clinical trials.[7][8][9]
Experimental Protocols
Detailed experimental protocols for the cited clinical trials are not fully available in the public domain. However, based on the published abstracts, the following provides an overview of the study designs.
This compound Phase I Trial: An open-label, randomized, cross-over study was conducted in eight healthy male volunteers. Each participant received a single oral dose of 300 mg of this compound and 300 mg of rifampicin, with a washout period between administrations. Blood samples were collected at predetermined time points to determine the pharmacokinetic parameters. Safety was assessed through monitoring of adverse events and clinical laboratory tests.[3]
TNP-2092 ABSSSI Phase II Trial: This was a multicenter, randomized, double-blind, vancomycin-controlled study that enrolled 120 patients with acute bacterial skin and skin structure infections. Patients were randomized in a 2:1 ratio to receive either TNP-2092 or vancomycin. The primary efficacy endpoint was the early clinical response rate at 48-72 hours after the initiation of treatment. Safety was evaluated by monitoring treatment-emergent adverse events.[5][6]
TNP-2198 H. pylori Phase III Trial: This was a multicenter, randomized, double-blind, positive-controlled study involving 40 clinical centers. The trial compared a TNP-2198-based triple therapy to the standard bismuth-based quadruple therapy for the treatment of H. pylori infection.[7]
Mechanism of Action and Signaling Pathways
Rifamycins exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[10][11][] This enzyme is crucial for the transcription of DNA into RNA, a vital step in protein synthesis. By binding to the β-subunit of the bacterial RNAP, rifamycins create a steric block that prevents the elongation of the RNA transcript.[10] This selective inhibition of the prokaryotic RNAP, with minimal effect on the mammalian counterpart, forms the basis of their therapeutic action.
The emerging rifamycin derivatives, TNP-2092 and TNP-2198, feature modified mechanisms of action. TNP-2092 is a multi-targeting drug conjugate that, in addition to inhibiting RNA polymerase, also targets DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][5] TNP-2198 possesses a dual-targeting mechanism; the rifamycin component binds to RNAP, while its nitroimidazole moiety interacts with the DNA template strand.[13]
Caption: Mechanism of action of rifamycins.
Caption: Workflow of the this compound Phase I clinical trial.
Conclusion
This compound shows considerable promise as a next-generation rifamycin antibiotic, primarily due to its superior pharmacokinetic properties compared to rifampicin. This could translate into a more convenient dosing schedule and potentially better treatment outcomes for patients with tuberculosis and other bacterial infections. However, further clinical evaluation in larger patient populations is necessary to establish its efficacy and comprehensive safety profile. The development of multi-targeting rifamycin derivatives like TNP-2092 and TNP-2198 highlights a dynamic field of research aimed at overcoming the challenges of antimicrobial resistance. Continued investigation and comparative analysis of these novel agents will be crucial in determining their future roles in clinical practice.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. This compound | C44H60N4O12 | CID 135475446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. TenNor Reports Positive Results of TNP-2092 Capsule for the Treatment of Liver Cirrhosis Hyperammonemia [prnewswire.com]
- 5. TenNor Therapeutics Reported Phase II Top-Line Results for TNP-2092 [prnewswire.com]
- 6. TenNor Therapeutics Reported Phase II Top-Line Results for TNP-2092 - BioSpace [biospace.com]
- 7. tennortherapeutics.com [tennortherapeutics.com]
- 8. Safety, pharmacokinetics, and efficacy of rifasutenizol, a novel dual-targeted antibacterial agent in healthy participants and patients in China with Helicobacter pylori infection: four randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TenNor Announces Positive Topline Results from Rifasutenizol Phase III Trial for H. pylori Infection - BioSpace [biospace.com]
- 10. Rifamycin - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Rifampicin (Rifametane): A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Rifampicin, a potent pharmaceutical compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Logistical Information
Rifampicin waste is considered hazardous and must be managed according to specific protocols to mitigate risks. Improper disposal can lead to environmental harm and potential health hazards.[1][2][3]
Key Handling Precautions:
-
Always handle Rifampicin in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection.[5][6]
-
Avoid the formation of dust and aerosols.[4]
-
Prevent the substance from entering drains or waterways.[4][7]
In the event of a spill, evacuate the area, ensure adequate ventilation, and wear suitable protective clothing before attempting to clean up.[4] Cover the spillage with an absorbent material, and using non-sparking tools, collect the material into an appropriate container for disposal.[4] The spill site should be decontaminated with a 10% caustic solution.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for Rifampicin based on available Safety Data Sheets (SDS).
| Parameter | Value | Reference |
| Oral LD50 (Rat) | 1,570 mg/kg | [8] |
| pH Adjustment for Aqueous Solutions (General Guidance) | Adjust to between 3 and 12 before drain disposal (if local regulations permit) | [9] |
| Liquid Waste Container Fill Capacity | Do not exceed 75% | [10] |
Experimental Protocols: Disposal Workflow
The proper disposal of Rifampicin follows a structured workflow designed to ensure safety and compliance with hazardous waste regulations. This process involves segregation, containment, labeling, and transfer for professional disposal.
Figure 1: Rifampicin Disposal Workflow
Step-by-Step Disposal Procedures
-
Segregation and Collection:
-
Containment and Labeling:
-
Temporary Storage:
-
Final Disposal:
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of Rifampicin, protecting both themselves and the environment.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 5. westliberty.edu [westliberty.edu]
- 6. fishersci.se [fishersci.se]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. forensicresources.org [forensicresources.org]
- 10. nipissingu.ca [nipissingu.ca]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Personal protective equipment for handling Rifametane
Essential Safety and Handling Guide for Rifametane
Disclaimer: "this compound" is a newer rifamycin derivative currently under clinical investigation.[1] As such, a specific Safety Data Sheet (SDS) is not widely available. The following guidance is based on the established safety protocols for Rifampicin (Rifampin) , a closely related and well-documented compound from the same rifamycin antibiotic class.[2][3][4][5] Researchers should always consult their institution's safety office and any available preliminary data for this compound before handling.
This guide provides essential safety, handling, and disposal information for laboratory professionals working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Rifamycin-class compounds like Rifampicin are classified as hazardous. The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes. Adherence to proper PPE protocols is mandatory to ensure personnel safety.
Summary of Hazards:
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[2][4]
-
Reproductive Toxicity: Some data suggests it may cause harm to breast-fed children.[7]
-
Discoloration: Often turns urine, sweat, and tears a red-orange color; this can permanently stain soft contact lenses.[8][9]
Required Personal Protective Equipment (PPE):
Based on a standard laboratory setting (Level D Protection), the following PPE is required when handling this compound powder.[10]
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact. Change gloves frequently, especially if contaminated.[11] |
| Body Protection | Fully buttoned laboratory coat. | To protect skin and personal clothing from contamination.[11] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from airborne powder and splashes.[6][12] |
| Respiratory | Use in a certified chemical fume hood or ventilated enclosure. | To prevent inhalation of the powdered compound.[2][13] |
Quantitative Data Summary
The following data is derived from the Safety Data Sheet for Rifampicin (CAS No. 13292-46-1).
| Property | Value | Source |
| Molecular Formula | C₄₃H₅₈N₄O₁₂ | [6] |
| Molecular Weight | 822.96 g/mol | [6] |
| Appearance | Red to orange-red powder/solid. | [14] |
| Melting Point | 183 - 185 °C (361.4 - 365 °F) | [12][14] |
| Oral LD50 (Rat) | 1,570 mg/kg | [4] |
| Storage Temperature | Store in a cool, dry, well-ventilated place. Protect from light. | [2][6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedure for weighing and preparing a stock solution of this compound powder in a laboratory setting.
Objective: To safely handle solid this compound and prepare a solution with minimal exposure risk.
Materials:
-
This compound (solid powder)
-
Appropriate solvent (e.g., DMSO, Methanol)
-
Required PPE (see table above)
-
Analytical balance
-
Chemical fume hood
-
Spatula, weigh paper/boat
-
Appropriate vials and glassware
-
Waste disposal bags/containers
Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Don all required PPE: lab coat, safety glasses, and gloves.[11]
-
Decontaminate the work surface inside the fume hood.
-
Gather all necessary equipment and place it within the fume hood.
-
-
Weighing the Compound (inside fume hood):
-
Place a weigh boat or paper on the analytical balance and tare.
-
Carefully use a clean spatula to transfer the desired amount of this compound powder to the weigh boat.
-
Avoid generating dust. If dust is created, allow the ventilation to capture it before proceeding.[2]
-
Once the target weight is achieved, securely close the primary container of this compound.
-
-
Solution Preparation (inside fume hood):
-
Carefully transfer the weighed powder into the appropriate flask or vial.
-
Add the required volume of solvent to the vessel.
-
Cap the vessel and mix gently by swirling or vortexing until the solid is fully dissolved.
-
-
Post-Handling:
-
Wipe down the spatula and any surfaces with a damp cloth to remove residual powder, disposing of the cloth in the designated chemical waste.
-
Dispose of the weigh boat, gloves, and other disposable materials in the designated solid chemical waste container.[6]
-
-
Leaving the Work Area:
Caption: Workflow for Safe Handling and Solution Preparation of this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
General Guidelines:
-
Do not dispose of this compound down the drain or in regular trash.[6][14]
-
All waste must be handled in accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) office for specific procedures.
Disposal Protocol:
-
Unused/Expired Solid Compound:
-
Keep the compound in its original or a clearly labeled, sealed container.
-
Arrange for pickup by your institution's hazardous waste disposal service.
-
-
Contaminated Solid Waste:
-
This includes items like used gloves, weigh boats, paper towels, and disposable PPE.
-
Collect all contaminated solid waste in a dedicated, clearly labeled hazardous waste bag or container.[6]
-
When the container is full, seal it and arrange for pickup by hazardous waste personnel.
-
-
Contaminated Liquid Waste:
-
This includes unused solutions or solvent rinses.
-
Collect all liquid waste in a sealed, properly labeled, and chemical-resistant waste container.
-
The label should clearly state "Hazardous Waste" and list the chemical constituents (e.g., "this compound in DMSO").
-
Store the container in a secondary containment bin in a designated satellite accumulation area until it is collected by EHS.
-
Caption: Logical Flow for the Segregation and Disposal of this compound Waste.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. carlroth.com [carlroth.com]
- 3. Rifamycin: MedlinePlus Drug Information [medlineplus.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Rifampicin - Wikipedia [en.wikipedia.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Rifampicin Ready Made Solution SDS - Download & Subscribe for Updates [sdsmanager.com]
- 8. Rifapentine (P) | MSF Medical Guidelines [medicalguidelines.msf.org]
- 9. Rifapentine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. epa.gov [epa.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. fishersci.com [fishersci.com]
- 13. cdn.pfizer.com [cdn.pfizer.com]
- 14. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
